MDI-2268
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-hydrazinyl-2-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O3/c11-10(12,13)19-7-3-1-2-6(4-7)5-15-8(17)9(18)16-14/h1-4H,5,14H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONKZYYGLIORQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MDI-2268: A Technical Guide to its Mechanism of Action as a PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: Inhibition of PAI-1
Quantitative Preclinical Data
The efficacy and pharmacokinetic profile of MDI-2268 have been evaluated in several preclinical models. The data below summarizes key quantitative findings.
Table 1: In Vivo Efficacy of this compound in a Murine Venous Thrombosis Model
| Treatment Group | Dosage | Thrombus Weight Reduction vs. Control | Bleeding Time | Reference |
| This compound | 3 mg/kg IP | 62% decrease | No significant change | |
| Low-Molecular Weight Heparin (LMWH) | 3 mg/kg IP | Efficacious (comparable to this compound) | Significantly prolonged | |
| This compound | 1.5 mg/kg | Not statistically significant | Not affected | |
| This compound | 3 mg/kg | Significant reduction (p=0.035) | Not affected | |
| Enoxaparin | 7.3 mg/kg | Significant reduction (p=0.005) | - | |
| This compound + Enoxaparin | 3 mg/kg + 1.8 mg/kg | Significant reduction (p=0.035) | - |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Administration Route | Half-life (t½) | Bioavailability | Reference |
| Intravenous (IV) | 30 minutes | - | |
| Oral (PO) | 3.4 hours | 57% |
Table 3: In Vitro Inhibitory Activity of this compound and Comparators
| Compound | Condition | IC50 (µM) | Reference |
| This compound | In buffer | 140 | |
| MDI-2517 (analog) | In buffer | 52 | |
| Tiplaxtinin | In buffer | 22 | |
| This compound | In presence of Vitronectin | 75 | |
| MDI-2517 (analog) | In presence of Vitronectin | 54 | |
| Tiplaxtinin | In presence of Vitronectin | 583 | |
| This compound | In human plasma | 67 | |
| MDI-2517 (analog) | In human plasma | 57 | |
| Tiplaxtinin | In human plasma | 2003 |
Signaling Pathways Modulated by this compound
Experimental Protocols
The following are representative protocols for preclinical models used to evaluate the efficacy of this compound.
Murine Model of Venous Thrombosis (Electrolytic IVC Model)
-
Animal Model: C57BL/6 mice (10-12 weeks old, 20-25g) are used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A laparotomy is performed to expose the inferior vena cava (IVC). A 25-gauge needle is placed adjacent to the IVC, and a platinum wire electrode is inserted into the needle. A constant current is applied to induce endothelial injury and thrombus formation.
-
Drug Administration: this compound (e.g., 3 mg/kg) or vehicle control is administered via intraperitoneal (IP) injection three times a day for two days following the induction of thrombosis.
-
Endpoint Analysis: After two days, the mice are euthanized, and the thrombosed segment of the IVC is excised. The thrombus is carefully removed and weighed.
-
Bleeding Time Assay: In a separate cohort of mice, bleeding time is assessed 90 minutes after IP injection of this compound or control. This is typically done by tail clipping and measuring the time to cessation of bleeding.
Murine Model of Atherosclerosis
-
Animal Model: LDL receptor-deficient (ldlr-/-) mice are used.
-
Diet: Mice are fed a Western-type diet high in cholesterol, fat, and sucrose (B13894) to induce obesity, metabolic dysfunction, and atherosclerosis.
-
Drug Administration: this compound is incorporated into the Western diet (e.g., 400 µg/g of diet) and fed to the mice for a period of 12 to 24 weeks.
-
Endpoint Analysis:
-
Atherosclerotic Plaque Analysis: At the end of the study period, mice are euthanized, and the aorta is perfused and dissected. Atherosclerotic lesion formation in the aortic arch, thoracic and abdominal aorta is quantified, often by Oil Red O staining.
-
Histology and Immunohistochemistry: Aortic root sections are prepared for histological analysis to assess plaque composition, including macrophage accumulation (e.g., Mac-2 staining), smooth muscle cell content (e.g., α-actin staining), and collagen content (e.g., picrosirius red staining).
-
Metabolic Parameters: Body weight and food consumption are monitored throughout the study. At the end of the study, plasma lipids and glucose levels may be measured.
-
Conclusion
References
- 1. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 5. Signaling through LRP1: Protection from atherosclerosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
MDI-2268: A Technical Guide to a Novel PAI-1 Inhibitor
An In-depth Analysis for Researchers and Drug Development Professionals
Core Data Summary
The following tables summarize the key quantitative data available for MDI-2268.
Table 1: In Vitro Activity
| Parameter | Value | Conditions | Source |
| IC₅₀ (PAI-1 Inhibition) | Not explicitly reported; activity is described as "essentially identical" to CCG-7844BP. The IC₅₀ for CCG-7844BP is approximately 60 µM. | Dual-reporter assay with glycosylated PAI-1 in HEPES-buffered saline with 15 mg/ml BSA. | [1] |
Table 2: In Vivo Pharmacokinetics (Rat Model)
| Parameter | Value | Dosing Route | Source |
| Half-life (t₁⸝₂) ** | 30 minutes | Intravenous (15 mg/kg) | [1] |
| Half-life (t₁⸝₂) ** | 3.4 hours | Oral gavage (30 mg/kg) | [1] |
| Bioavailability | 57% | Oral | [1] |
Table 3: In Vivo Efficacy (Murine Deep Vein Thrombosis Model)
| Treatment Group | Dose | Outcome | Source |
| This compound | 3 mg/kg (intraperitoneal) | 62% decrease in thrombus weight compared to control.[1] | |
| This compound | 1.5 mg/kg (intraperitoneal) | No significant change in thrombus weight compared to control. | |
| This compound | 3 mg/kg (intraperitoneal) | Significant reduction in thrombus weight. | |
| Low Molecular Weight Heparin (LMWH) | 3 mg/kg (intraperitoneal) | Efficacious in reducing thrombus weight. | |
| This compound vs. LMWH | 3 mg/kg (intraperitoneal) | This compound was as effective as LMWH in reducing thrombus weight. | |
| Bleeding Time (this compound) | 3 mg/kg (intraperitoneal) | No significant change in bleeding time. | |
| Bleeding Time (LMWH) | 3 mg/kg (intraperitoneal) | Significantly prolonged bleeding time. |
Table 4: In Vivo Efficacy (Murine Atherosclerosis Model)
| Treatment Group | Diet | Duration | Key Findings | Source |
| This compound | Western Diet (400 µg/g of diet) | 12 weeks | Significantly inhibited obesity and atherosclerosis formation. Decreased macrophage accumulation in atherosclerotic plaques. |
Signaling Pathways and Mechanism of Action
Experimental Protocols
In Vitro PAI-1 Inhibition Assay (Dual-Reporter Assay)
This protocol is based on the methodology used in the high-throughput screening that identified the parent compound of this compound.
-
Reagents and Materials:
-
Urokinase-type plasminogen activator (uPA)
-
Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Chromogenic uPA substrate (e.g., Spectrozyme uPA)
-
HEPES-buffered saline (HBS)
-
Bovine Serum Albumin (BSA)
-
This compound (or other test compounds)
-
384-well microplates
-
Procedure: a. Prepare a solution of PAI-1 in HBS with 15 mg/ml BSA. b. Serially dilute this compound in the PAI-1 solution in a 384-well plate. c. Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding. d. Add a solution containing uPA and the dual-reporter substrates (fluorogenic and chromogenic) to each well. e. Immediately measure the fluorescence and absorbance at appropriate wavelengths using a plate reader. f. Monitor the change in fluorescence and absorbance over time to determine the rate of substrate cleavage. g. Calculate the percent inhibition of PAI-1 activity for each concentration of this compound. h. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Murine Deep Vein Thrombosis (DVT) Model
Two primary models have been utilized to evaluate the in vivo efficacy of this compound: the electrolytic injury model and the ligation model.
1. Electrolytic Injury Model (EIM):
-
Animals: C57BL/6 mice (10-12 weeks old, 20-25g).
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
-
Surgical Procedure: a. Make a midline abdominal incision to expose the inferior vena cava (IVC). b. Carefully dissect the IVC free from surrounding tissue. c. Insert a small gauge needle attached to an electrode into the lumen of the IVC. d. Apply a constant direct current (e.g., 250 µA) for a defined period (e.g., 15 minutes) to induce endothelial injury and thrombus formation.
-
Drug Administration: Administer this compound (e.g., 1.5 or 3 mg/kg) or vehicle control via intraperitoneal (IP) injection at specified time points post-injury.
-
Thrombus Analysis: a. At a predetermined endpoint (e.g., 48 hours), euthanize the mice. b. Carefully excise the IVC segment containing the thrombus. c. Remove the thrombus and measure its wet weight.
2. IVC Ligation Model:
-
Animals and Anesthesia: As described for the EIM.
-
Surgical Procedure: a. Expose the IVC as described above. b. Ligate the IVC completely with a suture at a specific location (e.g., caudal to the renal veins). All side branches are also ligated.
-
Drug Administration: Administer this compound or vehicle as described for the EIM.
-
Thrombus Analysis: Harvest and weigh the thrombus at the experimental endpoint.
Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats.
-
Housing and Acclimation: House animals in standard conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimation period before the study.
-
Drug Administration:
-
Intravenous (IV): Administer this compound (e.g., 15 mg/kg) as a bolus injection into a tail vein.
-
Oral (PO): Administer this compound (e.g., 30 mg/kg) via oral gavage.
-
-
Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes). b. Collect blood into tubes containing an anticoagulant (e.g., EDTA). c. Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Extract this compound from the plasma samples. b. Quantify the concentration of this compound in each sample using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: a. Plot the plasma concentration of this compound versus time. b. Use pharmacokinetic software to calculate key parameters, including half-life (t₁⸝₂), area under the curve (AUC), clearance, and volume of distribution. c. Calculate oral bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.
Conclusion
References
MDI-2268: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: PAI-1 Inhibition
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro and Ex Vivo Activity
| Parameter | Value | Conditions | Source |
| PAI-1 Inhibitory Activity | Similar to CCG-7844BP | Against glycosylated PAI-1 in HBS with 15 mg/ml BSA and ex vivo PAI-1-depleted murine plasma. | [1] |
Table 2: Pharmacokinetic Profile in Rats
| Parameter | Route of Administration | Value | Source |
| Half-life (t1/2) | Intravenous (IV) | 30 minutes | [1] |
| Half-life (t1/2) | Oral (PO) | 3.4 hours | [1] |
| Bioavailability | Oral (PO) | 57% | [1] |
Table 3: In Vivo Efficacy in Murine Models
| Model | Treatment | Dose | Outcome | Source |
| Deep Vein Thrombosis (DVT) | This compound | 3 mg/kg IP | 62% decrease in thrombus weight compared to controls; no change in bleeding time. | [1] |
| Deep Vein Thrombosis (DVT) | This compound | 1.5 mg/kg IP | No significant reduction in thrombus weight. | |
| Deep Vein Thrombosis (DVT) | This compound | 3 mg/kg IP | Significant reduction in thrombus weight. | |
| Atherosclerosis (ldlr-/- mice on Western Diet) | This compound in diet | 400 µg/g of diet for 12 weeks | Significantly less atherosclerosis formation; mice failed to gain weight. |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro PAI-1 Inhibition Assay
Methodology (based on standard ELISA procedures):
-
Signal Generation: A chromogenic substrate for HRP is added, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of this compound.
Murine Deep Vein Thrombosis (DVT) Model
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
Model: Electrolytic inferior vena cava (IVC) model in mice.
Methodology:
-
Anesthesia: Mice are anesthetized.
-
Surgical Preparation: A midline laparotomy is performed to expose the inferior vena cava.
-
Thrombus Induction: A needle electrode is inserted into the IVC, and a constant electrical current is applied to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: this compound or vehicle control is administered via intraperitoneal (IP) injection at specified doses and time points.
-
Thrombus Harvesting and Analysis: After a set period, the thrombosed IVC segment is excised, and the thrombus is carefully removed and weighed.
-
Bleeding Time Assessment: In a separate cohort of mice, tail bleeding time is measured to assess the hemorrhagic risk of the treatment.
Murine Atherosclerosis Model
Objective: To assess the effect of this compound on the development of atherosclerosis.
Model: LDL receptor-deficient (ldlr-/-) mice on a Western diet.
Methodology:
-
Animal Model: Male ldlr-/- mice are used.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western diet" to induce hypercholesterolemia and atherosclerosis.
-
Drug Administration: this compound is incorporated into the Western diet at a specified concentration.
-
Treatment Period: Mice are maintained on their respective diets for a defined period (e.g., 12 weeks).
-
Tissue Collection: At the end of the study, mice are euthanized, and the aorta is perfused and harvested.
-
Lesion Analysis: The aorta is stained (e.g., with Oil Red O) to visualize atherosclerotic plaques. The lesion area is quantified using image analysis software.
Summary and Future Directions
References
MDI-2268: A Potent and Orally Bioavailable PAI-1 Inhibitor for Antithrombotic Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chemical Structure and Properties
MDI-2268 is a synthetic, small-molecule compound with the following chemical characteristics:
| Property | Value |
| IUPAC Name | 2-hydrazinyl-2-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide[1][2] |
| CAS Number | 1609176-50-2[1][2][3][4] |
| Molecular Formula | C10H10F3N3O3[1][2] |
| Molecular Weight | 277.20 g/mol [1][2] |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C(=O)NN[1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1][2][5] |
Mechanism of Action
Preclinical Efficacy
The antithrombotic efficacy of this compound has been demonstrated in murine models of venous thrombosis. In the electrolytic inferior vena cava (IVC) model, this compound administration led to a significant dose-dependent reduction in thrombus weight.[6]
| Experimental Model | Compound | Dose | Administration Route | Effect | Reference |
| Electrolytic IVC Model (Mouse) | This compound | 1.5 mg/kg | Intraperitoneal | Reduction in thrombus weight | [6] |
| Electrolytic IVC Model (Mouse) | This compound | 3 mg/kg | Intraperitoneal | Significant reduction in thrombus weight | [6] |
| PAI-1 Overexpressing Mice | This compound | 0.3 - 10 mg/kg | Oral Gavage | Dose-dependent inhibition of PAI-1 activity | [3] |
Importantly, studies have shown that this compound's efficacy is achieved without a significant increase in bleeding time, a common side effect of many antithrombotic agents.[2]
Pharmacokinetics
Pharmacokinetic studies have revealed that this compound is orally bioavailable.[3] Following oral administration in rats, this compound exhibited a half-life of 3.4 hours.[3] This favorable pharmacokinetic profile supports its potential for convenient oral dosing in a clinical setting.
| Parameter | Value | Species | Administration Route | Reference |
| Half-life (t1/2) | 3.4 hours | Rat | Oral | [3] |
| Half-life (t1/2) | 30 minutes | Rat | Intravenous | [3] |
| Bioavailability | 57% | Rat | Oral | [3] |
Experimental Protocols
Dual-Reporter High-Throughput Screen for PAI-1 Inhibitors
This compound was identified through a robust dual-reporter high-throughput screen (HTS) designed to minimize false positives and identify compounds active in a high-protein environment, mimicking physiological conditions.[3][7]
Protocol Outline:
-
Compound Plating: 200 nL of test compounds are dispensed into 1536-well plates.
-
Substrate Addition: A mixture of the two fluorogenic u-PA substrates is added.
-
Signal Detection: Fluorescence is measured at the appropriate excitation and emission wavelengths for each reporter.
Electrolytic Inferior Vena Cava (IVC) Model of Venous Thrombosis
This in vivo model is used to evaluate the antithrombotic efficacy of compounds in a setting that mimics venous thrombosis with continuous blood flow.[2][4][5]
Procedure:
-
Surgical Exposure: A midline laparotomy is performed to expose the inferior vena cava (IVC).[4][5]
-
Thrombus Induction: A 25-gauge needle attached to a silver-coated copper wire is inserted into the IVC. A second wire is placed subcutaneously to complete an electrical circuit. A constant direct current is applied, which generates free radicals and induces endothelial cell activation and thrombus formation.[5][8]
-
Compound Administration: this compound or a vehicle control is administered to the mice, typically via intraperitoneal injection, at specified doses and time intervals.[6]
-
Thrombus Evaluation: At the end of the study period, the mice are euthanized, and the IVC is excised. The thrombus is carefully removed and weighed.
-
Bleeding Time Assessment: In a separate cohort of animals, bleeding time is measured by tail clipping to assess the hemorrhagic risk of the compound.
Signaling Pathways
Fibrinolytic Pathway
PAI-1 and LRP1 Signaling in Cellular Senescence
Conclusion
References
- 1. Low-Density Lipoprotein Receptor-Related Protein-1 Signaling in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrolytic inferior vena cava model (EIM) of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrolytic Inferior Vena Cava Model (EIM) of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LRP1 - Wikipedia [en.wikipedia.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
MDI-2268: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Discovery and Lead Identification
High-Throughput Screening (HTS) Workflow
The dual-reporter HTS was designed to eliminate compounds that were either promiscuous or interfered with the assay components. This strategy significantly accelerated the identification of viable lead compounds for in vivo studies.[1][3]
Mechanism of Action
Pharmacological Properties
Pharmacokinetics in Rats
Pharmacokinetic studies in rats have demonstrated the viability of this compound for both intravenous and oral administration.[1]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Half-life (t½) | 30 minutes | 3.4 hours |
| Bioavailability | - | 57% |
| Data from pharmacokinetic studies in rats.[1] |
In Vivo Activity in Mice
| Oral Dose (mg/kg) | Residual PAI-1 Activity (%) |
| 0.3 | ~80% |
| 1.0 | ~60% |
| 3.0 | ~40% |
| 10.0 | ~20% |
| Residual PAI-1 activity was measured 90 minutes post-administration.[1] |
Preclinical Efficacy
This compound has been evaluated in a range of preclinical models, demonstrating its therapeutic potential in various disease states.
Venous Thrombosis (VT)
In a murine model of venous thrombosis, this compound was shown to be as efficacious as low molecular weight heparin (LMWH) in reducing thrombus weight, but without the associated increase in bleeding time.
| Treatment Group (3 mg/kg IP) | Thrombus Weight Reduction | Bleeding Time |
| This compound | 62% decrease compared to control | No significant change |
| LMWH | 62% decrease compared to control | Significantly prolonged |
| Thrombi were harvested 2 days following VT induction.[1] |
Inflammatory Bowel Disease (IBD)
In a mouse model with IBD-like symptoms, treatment with this compound resulted in improved outcomes compared to placebo-treated mice.[7] Treated mice exhibited less weight loss and reduced intestinal destruction and inflammation.[7]
Atherosclerosis
In a murine model of metabolic syndrome, the addition of this compound to a Western diet for 12 weeks significantly inhibited the formation of atherosclerosis in the aortic arch, thoracic, and abdominal aorta compared to control mice.[8][9] this compound treatment also prevented weight gain in these animals.[8][9]
Ischemic Stroke
In a mouse model of middle cerebral artery occlusion (MCAO), this compound administered 30 minutes after MCAO significantly reduced infarct size compared to vehicle-treated mice.[10] Furthermore, combination therapy of this compound with the PDGFRα inhibitor imatinib (B729) showed a significant reduction in stroke severity, even when followed by late administration of tPA.[10]
Glioblastoma (GBM)
Experimental Protocols
Murine Venous Thrombosis Model
-
Induction of Thrombosis: Venous thrombosis is induced in mice.
-
Treatment Administration: A cohort of mice is treated with this compound (e.g., 3 mg/kg) via intraperitoneal (IP) injection. Control groups receive vehicle or a standard-of-care anticoagulant like LMWH.
-
Thrombus Harvesting: After a specified period (e.g., 2 days), the induced thrombi are harvested.
-
Analysis: Thrombus weight is recorded and compared between treatment and control groups.
-
Bleeding Risk Assessment: In a separate cohort, bleeding time is assessed 90 minutes after IP injection of the compounds to evaluate safety.[1]
Ischemic Stroke Model (MCAO)
-
Induction of Stroke: Ischemic stroke is induced in wild-type mice via middle cerebral artery occlusion (MCAO).
-
Treatment Administration: this compound (e.g., 3 mg/kg IP, twice daily for 3 days) is administered starting 30 minutes after MCAO.
-
Analysis: Infarct volume and spontaneous hemorrhage volume are evaluated at a specified time point (e.g., 72 hours) after MCAO.[10]
Cell Viability Assay (MTT Assay)
-
Cell Plating: Glioma cells (e.g., GL261) are plated in a 96-well plate at a density of 3,000-5,000 cells per well and incubated overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, a control (DMSO), or other compounds.
-
Incubation: The plate is incubated for a specified duration.
-
MTT Addition: MTT reagent (5 mg/ml) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The resulting formazan (B1609692) crystals are solubilized.
-
Absorbance Reading: The absorbance is read on a plate reader to determine cell viability relative to the control.[12]
Current Status and Future Directions
This compound is currently in the preclinical R&D phase.[3] It has been identified as a lead clinical candidate for potential IND-enabling studies, particularly for fibrotic diseases such as diffuse cutaneous systemic sclerosis.[13] Future research will likely focus on further elucidating its mechanism of action in various pathologies, optimizing dosing strategies, and conducting comprehensive safety and toxicology studies in preparation for potential clinical trials.[3]
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (1609176-50-2) for sale [vulcanchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Potential New Therapy for Crohn’s and Colitis Discovered | Technology Networks [technologynetworks.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compartmentalized actions of the plasminogen activator inhibitors, PAI-1 and Nsp in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting autophagy and plasminogen activator inhibitor-1 increases survival and remodels the tumor microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a small molecule inhibitor of PAI-1 for the treatment of diffuse cutaneous systemic sclerosis - James Hartman [grantome.com]
PAI-1 Inhibition by MDI-2268: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts of PAI-1 and its Inhibition
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and pharmacokinetics of MDI-2268.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Venous Thrombosis
| Treatment Group | Dosage | Thrombus Weight (mg) | Bleeding Time | Reference |
| Control (DMSO) | - | 12.7 ± 5.7 | Not significantly affected | |
| This compound | 1.5 mg/kg | 6.9 ± 3.3 | Not significantly affected | |
| This compound | 3 mg/kg | 5.5 ± 1.6 | Not significantly affected | |
| Enoxaparin | 7.3 mg/kg | 3.8 ± 1.3 | Significantly prolonged | |
| This compound + Enoxaparin | 3 mg/kg + 1.8 mg/kg | 4.8 ± 2.4 | Not reported |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Administration Route | Half-life (t½) | Bioavailability | Reference |
| Intravenous (IV) | 30 minutes | - | |
| Oral (PO) | 3.4 hours | 57% |
Table 3: Effect of this compound on Atherosclerotic Plaque Composition
| Treatment | Effect on Macrophage Accumulation | Reference |
| PAI-039 or this compound | Significantly decreased |
Signaling Pathways and Mechanisms of Action
PAI-1 Signaling Pathway
Mechanism of this compound Inhibition
Caption: Mechanism of Action for this compound.
Experimental Protocols
This section provides a detailed methodology for a key in vivo experiment cited in the literature.
Murine Electrolytic Inferior Vena Cava (IVC) Model of Venous Thrombosis
This model is used to induce the formation of a venous thrombus in mice to evaluate the efficacy of antithrombotic agents like this compound.
Materials:
-
C57BL/6 mice (10-12 weeks old, 20-25g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, retractors)
-
Electrolytic needle
-
Direct current source
-
This compound, enoxaparin, or vehicle (DMSO)
-
Saline solution
Procedure:
-
Anesthesia: Anesthetize the mice using isoflurane.
-
Surgical Exposure: Make a midline abdominal incision to expose the inferior vena cava (IVC). Gently dissect the IVC from the surrounding tissues.
-
Thrombus Induction: Insert a small electrolytic needle into the IVC. Apply a direct current to the needle to induce endothelial injury and initiate thrombus formation.
-
Drug Administration: Administer this compound (1.5 mg/kg or 3 mg/kg), enoxaparin (7.3 mg/kg), or vehicle control via intraperitoneal injection.
-
Closure: Close the abdominal incision in layers.
-
Thrombus Evaluation: After a predetermined time (e.g., 48 hours), re-anesthetize the mice, excise the IVC segment containing the thrombus, and measure the thrombus weight.
-
Bleeding Time Assay (Optional): Perform a tail transection to measure bleeding time as an indicator of coagulation status.
Caption: Workflow for the Murine IVC Thrombosis Model.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
MDI-2268: A Novel PAI-1 Inhibitor for Thrombosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Mechanism of Action
Signaling Pathway
Quantitative Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration | Reference |
| Half-life (t1/2) | 30 minutes | Rat | Intravenous (15 mg/kg) | [2] |
| Half-life (t1/2) | 3.4 hours | Rat | Oral (30 mg/kg) | [2] |
| Bioavailability | 57% | Rat | Oral | [2] |
Table 2: In Vivo Efficacy of this compound in a Murine Venous Thrombosis Model
| Treatment Group | Dose | Thrombus Weight (mg, mean ± SD) | Bleeding Time | Reference |
| Control (DMSO) | - | 12.7 ± 5.7 | Not reported | |
| This compound | 1.5 mg/kg | 6.9 ± 3.3 | Not affected | |
| This compound | 3 mg/kg | 5.5 ± 1.6 | Not affected | |
| Enoxaparin | 7.3 mg/kg | 3.8 ± 1.3 | Significantly prolonged | |
| This compound + Enoxaparin | 3 mg/kg + 1.8 mg/kg | 4.8 ± 2.4 | Not reported |
Note: The in vivo efficacy data is derived from an electrolytic inferior vena cava model in C57BL/6 mice.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vivo Venous Thrombosis Model: Electrolytic Injury Model (EIM)
This model induces the formation of a thrombus in the inferior vena cava (IVC) of mice through a controlled electrical injury, mimicking aspects of venous thrombosis in humans.
Experimental Workflow:
Protocol:
-
Animal Preparation: C57BL/6 mice (10-12 weeks old, 20-25g) are anesthetized using isoflurane.
-
Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC).
-
Thrombus Induction: A fine electrode needle is inserted into the IVC, and a constant direct current (e.g., 250 µA) is applied for a set duration (e.g., 15 minutes) to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: this compound is administered intraperitoneally at specified doses (e.g., 1.5 mg/kg and 3 mg/kg) at defined time points post-thrombus induction. A control group receives the vehicle (DMSO). A positive control group may receive a standard anticoagulant like enoxaparin.
-
Thrombus Evaluation: At a predetermined time point (e.g., 48 hours) after induction, the mice are euthanized, and the thrombus is carefully dissected from the IVC and weighed.
-
Bleeding Time Assessment: In a separate cohort of animals, bleeding time is measured (e.g., by tail clip method) after drug administration to assess the hemorrhagic risk.
In Vitro Fibrin Clot Lysis Assay
This assay assesses the ability of this compound to enhance the lysis of a pre-formed fibrin clot in a plasma environment.
Logical Relationship of Assay Components:
Protocol:
-
Plasma Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood by centrifugation.
-
Clot Formation: In a 96-well plate, PPP is mixed with a solution containing thrombin and calcium chloride to initiate clot formation.
-
Addition of Components: Tissue-type plasminogen activator (t-PA) is added to the wells to initiate fibrinolysis. This compound, at varying concentrations, is added to test its effect on the rate of clot lysis. Control wells contain the vehicle.
-
Monitoring Lysis: The change in optical density (turbidity) of the clot is monitored over time using a microplate reader. A decrease in optical density indicates clot lysis.
-
Data Analysis: The time to 50% clot lysis is calculated for each concentration of this compound and compared to the control to determine its fibrinolytic enhancing activity.
Conclusion
References
MDI-2268: A Novel Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor for the Treatment of Metabolic Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction
This guide will delve into the technical details of MDI-2268, summarizing the available quantitative data, outlining experimental protocols from key studies, and visualizing the proposed signaling pathways and experimental workflows.
Mechanism of Action of this compound
Signaling Pathway
Pharmacokinetic Profile of this compound
Pharmacokinetic studies in rats have demonstrated that this compound possesses excellent properties for a therapeutic agent, including good oral bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration |
| Half-life (t½) | 30 minutes | Intravenous (IV) |
| Half-life (t½) | 3.4 hours | Oral (PO) |
| Bioavailability | 57% | Oral (PO) |
| Data sourced from a study in rats. |
Preclinical Efficacy of this compound in a Murine Model of Metabolic Syndrome
A key study investigated the effects of this compound in LDL receptor-deficient (ldlr−/−) mice fed a Western diet, a well-established model for inducing obesity, metabolic dysfunction, and atherosclerosis.
Experimental Workflow
The following diagram outlines the general experimental workflow used in the preclinical evaluation of this compound.
References
- 1. PAI-1 and the metabolic syndrome: links, causes, and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Plasminogen Activator Inhibitor-1 (PAI-1) and its Associations with Metabolic Risk in Healthy Young Adults with Early Life Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Low-Density Lipoprotein Receptor-Related Protein-1 Signaling in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MDI-2268: In Vivo Experimental Protocols for Thrombosis and Metabolic Syndrome Studies
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Signaling Pathway
References
MDI-2268 Application Notes and Protocols for Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data Summary
The following tables summarize the reported dosages of MDI-2268 used in various murine models.
Table 1: Intraperitoneal (IP) Administration of this compound in Murine Models
| Murine Model | Dosage | Dosing Frequency | Study Outcome |
| Venous Thrombosis | 1.5 mg/kg | Every 8 hours for 6 doses | Antithrombotic effect[1] |
| Venous Thrombosis | 3 mg/kg | Every 8 hours for 6 doses | Reduced thrombus weight[1] |
| Venous Thrombosis | 1.5 mg/kg | Not specified | Antithrombotic properties[2] |
| Venous Thrombosis | 3 mg/kg | Not specified | Strong antithrombotic properties without increased bleeding time[2] |
| Ischemic Stroke | 3 mg/kg | Twice daily for 3 days | Protective effect[3] |
Table 2: Oral Gavage Administration of this compound in Murine Models
| Murine Model | Dosage | Dosing Frequency | Study Outcome |
| PAI-1 Overexpressing Mice | 0.3 - 10 mg/kg | Single dose | Dose-dependent inhibition of PAI-1 activity |
Table 3: In-diet Administration of this compound in a Murine Model
| Murine Model | Dosage | Dosing Duration | Study Outcome |
| Metabolic Syndrome (ldlr-/- mice on Western diet) | 400 µg/g of diet | 12 weeks | Inhibited weight gain and atherosclerosis formation |
Experimental Protocols
Formulation and Preparation of this compound
For in vivo studies, this compound can be formulated for intraperitoneal injection and oral gavage.
-
For Intraperitoneal (IP) Injection: this compound can be dissolved in a vehicle such as 0.1% DMSO in lactated Ringer's buffer.
-
For Oral Gavage: this compound can be suspended in a vehicle like 0.5% methylcellulose (B11928114) in water.
It is crucial to ensure the formulation is homogenous before administration. Vortexing or sonicating the suspension may be necessary.
Protocol for Intraperitoneal (IP) Injection in Mice
Intraperitoneal injection is a common method for administering substances to rodents.
Materials:
-
This compound formulated for IP injection
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Mouse restraint device (optional)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or liver.
-
Site Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight aspirate (pulling back on the plunger) can be performed to ensure no fluid or blood is drawn, which would indicate incorrect placement.
-
Injection: Slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions post-injection.
Protocol for Oral Gavage in Mice
Oral gavage is used for precise oral administration of liquids.
Materials:
-
This compound formulated for oral gavage
-
Sterile syringes (1 mL)
-
Flexible or rigid feeding needle with a ball tip (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Animal Weighing: Weigh the mouse to determine the correct volume of the this compound suspension to administer.
-
Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held securely.
-
Gavage Needle Insertion: Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the tube is advanced. Do not force the needle.
-
Confirmation of Placement: Ensure the needle has entered the esophagus and not the trachea. If the animal shows signs of respiratory distress, withdraw the needle immediately.
-
Administration: Once the needle is correctly positioned in the stomach, administer the this compound suspension slowly.
-
Needle Removal: After administration, gently remove the feeding needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of discomfort, such as gagging or difficulty breathing.
Signaling Pathway and Experimental Workflow Diagrams
PAI-1 Signaling Pathway
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a murine model of thrombosis.
Caption: Workflow for this compound in vivo efficacy testing.
References
- 1. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAI-1: An Integrator of Cell Signaling and Migration - PMC [pmc.ncbi.nlm.nih.gov]
MDI-2268 Administration: A Comparative Analysis of Intraperitoneal vs. Oral Routes
Application Notes and Protocols for Researchers
Introduction
Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison
The following tables summarize the key quantitative data comparing the intraperitoneal and oral administration routes of MDI-2268, based on preclinical studies in rodents.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 15 mg/kg | 30 mg/kg |
| Half-life (t½) | 30 minutes | 3.4 hours |
| Oral Bioavailability | N/A | 57% |
Data sourced from a pharmacokinetic study in rats, which indicates that this compound has a significantly longer half-life and substantial bioavailability when administered orally compared to intravenous injection.[1] The oral route also demonstrated more stable plasma concentrations of the compound.
| Administration Route | Dose | Residual PAI-1 Activity (%) |
| Intraperitoneal (IP) | Vehicle | ~100% |
| 1 mg/kg | Significant Reduction | |
| 3 mg/kg | Further Significant Reduction | |
| 10 mg/kg | Maximal Inhibition | |
| Oral (PO) | Vehicle | ~100% |
| 0.3 mg/kg | Noticeable Reduction | |
| 1.0 mg/kg | Significant Reduction | |
| 3.0 mg/kg | Strong Inhibition | |
| 10 mg/kg | Near-Maximal Inhibition |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound via intraperitoneal and oral routes in mice, as well as methods for assessing its pharmacodynamic effects.
Protocol 1: Preparation of this compound for In Vivo Administration
1.1. For Intraperitoneal (IP) Injection:
-
Vehicle: Lactated Ringer's solution with 0.1% Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution with Lactated Ringer's solution to achieve the final desired concentration. The final concentration of DMSO should not exceed 0.1%.
-
Vortex the solution thoroughly to ensure homogeneity.
-
1.2. For Oral Gavage (PO):
-
Vehicle: 0.5% Methylcellulose (B11928114) in water.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% methylcellulose solution in sterile water. This may require gentle heating and stirring to fully dissolve.
-
Suspend the this compound powder in the 0.5% methylcellulose solution to the desired final concentration.
-
Vortex or sonicate the suspension to ensure it is uniform before each administration.
-
Protocol 2: Administration of this compound to Mice
2.1. Intraperitoneal (IP) Injection:
-
Materials: 1 mL syringe, 25-27 gauge needle.
-
Procedure:
-
Properly restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-30 degree angle.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, confirming correct placement in the peritoneal cavity.
-
Inject the this compound solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
2.2. Oral Gavage (PO):
-
Materials: 1 mL syringe, flexible or rigid ball-tipped gavage needle (20-22 gauge for adult mice).
-
Procedure:
-
Firmly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the this compound suspension slowly.
-
Remove the gavage needle smoothly and return the mouse to its cage. Monitor for any signs of respiratory distress.
-
Protocol 3: Assessment of In Vivo PAI-1 Activity
-
Procedure:
-
At a predetermined time point following this compound administration (e.g., 90 minutes), collect blood samples from the mice via cardiac puncture or from a cannulated artery into tubes containing an anticoagulant (e.g., citrate).
-
Centrifuge the blood samples to separate the plasma.
-
Protocol 4: Pharmacokinetic Analysis
-
Objective: To determine the plasma concentration of this compound over time.
-
Procedure:
-
Administer this compound via the desired route (IP or PO).
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Process the blood to obtain plasma.
-
Extract this compound from the plasma samples, typically using protein precipitation or solid-phase extraction.
-
Quantify the concentration of this compound in the extracts using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Plot the plasma concentration versus time to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
-
Mandatory Visualizations
Caption: Workflow for comparing IP vs. oral this compound.
Conclusion
References
Application Notes and Protocols for MDI-2268 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAI-1 Signaling Pathway
References
Application Notes and Protocols for Evaluating MDI-2268 Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAI-1 Activity Assay
Protocol:
-
uPA Addition: Add a fixed amount of active uPA to each well and incubate for 15 minutes at 37°C.
-
Chromogenic Substrate: Add a chromogenic substrate for uPA to each well.
-
Absorbance Reading: Measure the absorbance at 405 nm every 5 minutes for 30-60 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage (change in absorbance per unit time). Plot the rate of uPA activity as a function of MDI-2268 concentration to determine the IC50 value.
Data Presentation:
| This compound Concentration | uPA Activity (mOD/min) | % Inhibition |
| Control (0 µM) | X | 0 |
| 0.1 nM | ... | ... |
| 1 nM | ... | ... |
| 10 nM | ... | ... |
| 100 nM | ... | ... |
| 1 µM | ... | ... |
| 10 µM | ... | ... |
Cell Migration Assay (Wound Healing/Scratch Assay)
Protocol:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, HUVEC) in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a uniform "scratch" or wound in the monolayer using a sterile p200 pipette tip.[2]
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
This compound Treatment: Add fresh media containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at time 0 using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Data Presentation:
| Treatment | Time (hours) | Average Wound Width (µm) | % Wound Closure |
| Vehicle Control | 0 | W_initial | 0 |
| 6 | ... | ... | |
| 12 | ... | ... | |
| 24 | ... | ... | |
| This compound (0.1 µM) | 0 | W_initial | 0 |
| 6 | ... | ... | |
| 12 | ... | ... | |
| 24 | ... | ... | |
| This compound (1 µM) | 0 | W_initial | 0 |
| 6 | ... | ... | |
| 12 | ... | ... | |
| 24 | ... | ... | |
| This compound (10 µM) | 0 | W_initial | 0 |
| 6 | ... | ... | |
| 12 | ... | ... | |
| 24 | ... | ... |
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free media.
-
Cell Preparation: Harvest and resuspend cells (e.g., HT-1080, MDA-MB-231) in serum-free media.
-
Cell Seeding: Seed the cells in the upper chamber of the Transwell insert.
-
Chemoattractant and Treatment: In the lower chamber, add media containing a chemoattractant (e.g., 10% FBS) and the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Image Acquisition and Quantification: Acquire images of the stained cells using a microscope and count the number of invaded cells in several random fields.
Data Presentation:
| Treatment | Number of Invaded Cells (per field) | % Invasion Inhibition |
| Vehicle Control | X | 0 |
| This compound (0.1 µM) | ... | ... |
| This compound (1 µM) | ... | ... |
| This compound (10 µM) | ... | ... |
PAI-1 Signaling Pathway Analysis (Western Blotting)
Protocol:
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Data Presentation:
| Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) | PAI-1 / Loading Control (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (0.1 µM) | ... | ... | ... |
| This compound (1 µM) | ... | ... | ... |
| This compound (10 µM) | ... | ... | ... |
| Positive Control | ... | ... | ... |
Cell-Based Fibrinolysis (Clot Lysis) Assay
This assay provides a direct measure of the pro-fibrinolytic effect of this compound in a more physiologically relevant cell-based system.
Protocol:
-
Cell Monolayer Formation: Seed endothelial cells (e.g., HUVECs) in a 96-well plate and grow to confluence.
-
Clot Formation: To each well, add a mixture of fibrinogen, plasminogen, and thrombin to initiate clot formation directly on top of the cell monolayer.
-
This compound Treatment: Immediately after adding the clotting mixture, add media containing different concentrations of this compound.
-
Turbidity Measurement: Measure the optical density (OD) of the wells at 405 nm at regular intervals (e.g., every 5 minutes) for several hours to monitor clot formation and lysis.[9][10]
-
Data Analysis: Plot the OD values over time. The time to 50% clot lysis is a key parameter to determine the fibrinolytic activity. A shorter lysis time indicates increased fibrinolysis.
Data Presentation:
| Treatment | Time to 50% Clot Lysis (minutes) |
| Vehicle Control | X |
| This compound (0.1 µM) | ... |
| This compound (1 µM) | ... |
| This compound (10 µM) | ... |
Visualizations
Caption: Wound Healing Assay Workflow.
Caption: Transwell Invasion Assay Workflow.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. In Vitro Wound Healing Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 6. Plasminogen Activator Inhibitor-1 Is a Transcriptional Target of the Canonical Pathway of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PAI-1 (D9C4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and implementation of tPA clot lysis activity assay using ACL TOP™ hemeostasis testing system in QC laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MDI-2268 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Caption: Workflow for the in vivo evaluation of this compound in a mouse model of atherosclerosis.
II. Quantification of Atherosclerotic Lesions: Oil Red O Staining
This protocol is for the en face analysis of atherosclerotic lesions in the aorta using Oil Red O staining.
Materials:
-
Dissected aortas in PFA
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol/water, 3:2)
-
Phosphate-buffered saline (PBS)
-
Dissecting microscope and tools
-
Digital camera and image analysis software (e.g., ImageJ)
Procedure:
-
Aorta Preparation: Carefully remove the adventitial fat from the fixed aortas under a dissecting microscope.
-
Longitudinal Opening: Cut the aorta open longitudinally from the aortic arch to the iliac bifurcation.
-
Pinning: Pin the opened aorta, intima side up, onto a black wax dissection pan.
-
Staining:
-
Rinse the aorta with distilled water.
-
Immerse the aorta in 70% ethanol for 2 minutes.
-
Stain with filtered Oil Red O solution for 15-20 minutes.
-
Destain in 70% ethanol for 3-5 minutes, until the non-lesion areas are white.
-
Rinse with distilled water.
-
-
Imaging: Capture high-resolution images of the stained aorta.
-
Quantification: Use image analysis software to quantify the percentage of the total aortic surface area covered by Oil Red O-stained lesions.
III. Analysis of Plaque Composition: Immunofluorescence Staining for Macrophages
This protocol details the immunofluorescence staining of macrophages in cryosections of the aortic root.
Materials:
-
Aortic roots embedded in OCT compound
-
Cryostat
-
Microscope slides
-
Primary antibody: Rat anti-mouse CD68 (a macrophage marker)
-
Secondary antibody: Fluorescently-labeled goat anti-rat IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sectioning: Cut 5-8 µm thick serial cryosections of the aortic root and mount them on microscope slides.
-
Fixation and Permeabilization:
-
Fix the sections with cold acetone (B3395972) for 10 minutes.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CD68 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the slides with a suitable mounting medium.
-
Imaging and Quantification:
-
Visualize the sections using a fluorescence microscope.
-
Capture images of the CD68 (macrophage) and DAPI (nuclei) channels.
-
Quantify the macrophage-positive area as a percentage of the total plaque area using image analysis software.
-
Logical Relationship for Plaque Analysis
Caption: Logical workflow for the analysis of atherosclerotic plaques from experimental animals.
References
- 1. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.uky.edu [medicine.uky.edu]
- 3. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
MDI-2268: Application Notes and Protocols for the Attenuation of Metabolic Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables summarize the quantitative data from a key study evaluating the effects of MDI-2268 in a murine model of metabolic syndrome induced by a Western diet.
Table 1: Effect of this compound on Body Weight in ldlr-/- Mice on a Western Diet for 12 Weeks
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) |
| Control (Western Diet) | 24.5 ± 0.5 | 35.0 ± 1.2 | 10.5 ± 1.0 |
| This compound (400 µg/g in diet) | 24.7 ± 0.6 | 25.5 ± 0.8 | 0.8 ± 0.5* |
*p<0.05 vs. Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Atherosclerosis in ldlr-/- Mice on a Western Diet for 12 Weeks
| Treatment Group | Aortic Arch Atherosclerosis (% of total area) | Thoracic Aorta Atherosclerosis (% of total area) | Abdominal Aorta Atherosclerosis (% of total area) |
| Control (Western Diet) | 15.2 ± 1.8 | 8.5 ± 1.1 | 5.3 ± 0.9 |
| This compound (400 µg/g in diet) | 7.1 ± 1.2 | 3.2 ± 0.7 | 1.8 ± 0.5* |
*p<0.05 vs. Control. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Aortic Plaque Composition
| Treatment Group | Macrophage Accumulation (% of plaque area) |
| Control (Western Diet) | 35.4 ± 3.1 |
| This compound (400 µg/g in diet) | 18.2 ± 2.5* |
*p<0.05 vs. Control. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a murine model of metabolic dysfunction and atherosclerosis.
Protocol 1: Induction of Metabolic Syndrome and Atherosclerosis in ldlr-/- Mice
Objective: To induce a phenotype of metabolic syndrome, including obesity and atherosclerosis, in LDL receptor-deficient (ldlr-/-) mice.
Materials:
-
Male ldlr-/- mice (on a C57BL/6J background), 6-8 weeks old
-
Standard chow diet
-
Western Diet (e.g., Teklad TD.88137), containing:
-
21% fat (by weight)
-
0.15% cholesterol (by weight)
-
34% sucrose (B13894) (by weight)
-
-
This compound
-
Diet mixing equipment
Procedure:
-
Acclimate ldlr-/- mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: Control and this compound treatment.
-
Prepare the experimental diets:
-
Control Diet: Western Diet.
-
This compound Diet: Homogeneously mix this compound into the Western Diet at a concentration of 400 µg per gram of diet.
-
-
Provide the respective diets and water ad libitum to the mice for 12 to 24 weeks.
-
Monitor body weight and food consumption weekly.
-
At the end of the study period, euthanize the mice and collect blood and tissues for further analysis.
Protocol 2: Quantification of Aortic Atherosclerosis using Oil Red O Staining
Objective: To quantify the extent of atherosclerotic plaque formation in the aorta.
Materials:
-
Aortas from experimental mice
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Oil Red O stock solution (0.5% in isopropanol)
-
Hematoxylin
-
Mounting medium
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Preparation:
-
Perfuse the euthanized mouse with PBS through the left ventricle to clear the blood, followed by perfusion with 4% PFA.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Fix the aorta in 4% PFA overnight at 4°C.
-
-
En Face Staining:
-
Rinse the fixed aorta with PBS.
-
Cut the aorta longitudinally and pin it flat, luminal side up, on a black wax dissecting pan.
-
Rinse with 60% isopropanol for 5 minutes.
-
Stain with freshly filtered Oil Red O working solution (6 parts stock to 4 parts water) for 25 minutes.
-
Destain with 60% isopropanol for 3 minutes.
-
Rinse with PBS.
-
Capture digital images of the entire aorta.
-
-
Quantification:
-
Using image analysis software, measure the total surface area of the aorta.
-
Measure the surface area of the Oil Red O-stained plaques.
-
Express the atherosclerotic lesion area as a percentage of the total aortic surface area.
-
Protocol 3: Immunohistochemical Analysis of Macrophage Accumulation in Aortic Plaques
Objective: To quantify the presence of macrophages within atherosclerotic plaques.
Materials:
-
Aortic root sections (cryosections)
-
PBS
-
Acetone (B3395972) (ice-cold)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rat anti-mouse Mac-2/Galectin-3 antibody
-
Secondary antibody: Biotinylated goat anti-rat IgG
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
-
Microscope
Procedure:
-
Section Preparation:
-
Embed the aortic root in OCT compound and freeze.
-
Cut 5-10 µm thick serial cryosections and mount on slides.
-
-
Immunostaining:
-
Fix the sections with ice-cold acetone for 10 minutes.
-
Wash with PBS.
-
Incubate with blocking buffer for 30 minutes to block non-specific binding.
-
Incubate with the primary anti-Mac-2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash with PBS.
-
Develop the color with DAB substrate until a brown precipitate is visible.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Quantification:
-
Capture digital images of the stained aortic root sections.
-
Using image analysis software, measure the total plaque area.
-
Measure the area of Mac-2 positive staining within the plaque.
-
Express macrophage accumulation as a percentage of the total plaque area.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound treatment.
Caption: Experimental workflow for evaluating this compound in a murine model.
References
Application Notes and Protocols: Measuring PAI-1 Activity After MDI-2268 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Principle of the PAI-1 Chromogenic Activity Assay
-
Measurement of Residual tPA Activity: In the second stage, the residual, unbound tPA activity is measured. This is achieved by adding a plasminogen substrate and a chromogenic plasmin substrate. The residual tPA cleaves plasminogen to form plasmin, which then acts on the chromogenic substrate to release a colored product (e.g., p-nitroaniline), which can be quantified by measuring its absorbance at a specific wavelength (typically 405 nm).
Signaling Pathway and Assay Workflow
PAI-1 Signaling Pathway and Inhibition by MDI-2268
Experimental Workflow for PAI-1 Chromogenic Activity Assay
Data Presentation
| This compound Concentration (nM) | Absorbance at 405 nm (O.D.) | PAI-1 Activity (U/mL) | % Inhibition |
| 0 (No Inhibitor) | 0.250 | 20.0 | 0 |
| 1 | 0.375 | 15.0 | 25 |
| 10 | 0.625 | 10.0 | 50 |
| 100 | 1.000 | 5.0 | 75 |
| 1000 | 1.225 | 1.0 | 95 |
| No PAI-1 Control | 1.250 | 0.0 | 100 |
Note: This data is for illustrative purposes and a standard curve should be generated for each experiment.
Experimental Protocols
Materials and Equipment
-
This compound
-
Human Recombinant tPA
-
Human Plasminogen
-
Chromogenic Plasmin Substrate (e.g., S-2251)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator (37°C)
-
Pipettes and tips
-
Deionized water
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in Assay Buffer to create a series of working concentrations.
-
tPA Solution: Reconstitute lyophilized tPA in deionized water to a stock concentration. Dilute in Assay Buffer to the working concentration specified by the assay kit (e.g., 20 IU/mL).
-
Plasminogen Solution: Reconstitute lyophilized plasminogen in deionized water to prepare the working solution.
-
Chromogenic Substrate Solution: Reconstitute the lyophilized chromogenic substrate in deionized water to the final working concentration.
Sample Preparation
-
Plasma: Collect blood in citrate-containing tubes. Centrifuge to obtain platelet-poor plasma. Samples should be stored at -80°C if not used immediately. Thaw on ice before the assay. Dilute plasma samples in Assay Buffer as needed.
Assay Procedure
-
tPA Inhibition Step:
-
Add 20 µL of the tPA working solution to each well.
-
Chromogenic Reaction Step:
-
Prepare an "Assay Mix" containing the plasminogen and chromogenic substrate solutions according to the kit manufacturer's instructions.
-
Add 80 µL of the Assay Mix to each well.
-
Mix gently.
-
-
Measurement:
-
Immediately read the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C.
-
Data Analysis
-
Calculate the rate of reaction (ΔO.D./min) for each well.
-
Calculate the percent inhibition for the this compound treated samples using the following formula: % Inhibition = [1 - (Activity of treated sample / Activity of untreated control)] x 100
Conclusion
References
- 1. A specific plasminogen activator inhibitor‐1 antagonist derived from inactivated urokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MDI-2268 Technical Support Center: Troubleshooting Solubility
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving MDI-2268?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly impact the solubility of this compound.[1]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: this compound can be dissolved in DMSO at a concentration of up to 166.67 mg/mL (601.26 mM).[1] However, achieving this high concentration may require ultrasonication to facilitate dissolution.[1] For routine laboratory use, a stock solution of 10 mM in DMSO is also commonly prepared.[2]
Q3: My this compound is not dissolving properly in DMSO, what should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, please refer to the troubleshooting guide below. Common solutions include ensuring the quality of your DMSO, applying gentle heat, and using sonication.
Q4: Can I use solvents other than DMSO for my experiments?
A4: While DMSO is the primary recommended solvent for stock solutions, the suitability of other solvents will depend on your specific experimental setup (e.g., in vitro cell-based assays, in vivo studies). It is advisable to perform a solubility test in your desired vehicle. For in vivo studies in mice, this compound has been administered via intraperitoneal (IP) injection and oral gavage, though the specific vehicles used in these published studies are not detailed.[3][4]
Q5: How should I store this compound stock solutions?
A5: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems with this compound.
Issue 1: this compound fails to dissolve completely in DMSO.
-
Potential Cause 1: DMSO Quality. The DMSO may have absorbed moisture from the atmosphere.
-
Solution: Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
-
-
Potential Cause 2: Insufficient Agitation. The compound may require more energy to dissolve.
-
Solution: Vortex the solution for several minutes. If particles remain, proceed to the next step.
-
-
Potential Cause 3: Low Kinetic Energy. The dissolution process may be slow at room temperature.
-
Solution: Gently warm the solution in a water bath (e.g., 37°C) for a short period. Avoid excessive heat, which could degrade the compound.
-
-
Potential Cause 4: Compound Aggregation. The compound particles may be aggregated.
-
Solution: Use an ultrasonic bath to break up aggregates and facilitate dissolution.[1]
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer for in vitro assays.
-
Potential Cause 1: Poor Aqueous Solubility. this compound likely has low solubility in aqueous solutions.
-
Solution 1: Lower the Final DMSO Concentration. Ensure the final concentration of DMSO in your assay medium is as low as possible (typically ≤0.5%) to maintain compound solubility and minimize solvent toxicity to cells.
-
Solution 2: Use a Surfactant. Consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer to help maintain solubility.
-
Solution 3: Prepare Intermediate Dilutions. Perform serial dilutions in a mixture of DMSO and your aqueous buffer before the final dilution into the assay medium.
-
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 166.67 | 601.26 | Requires ultrasonication. Use of newly opened, non-hygroscopic DMSO is recommended. | [1] |
| DMSO | Not Specified | 10 | Commonly used stock solution concentration. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 277.21 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.77 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound.
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Decision-making process for diluting this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: MDI-2268 in Thrombosis Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of MDI-2268 in preclinical thrombosis models. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Q2: What is the recommended dosage of this compound in mouse thrombosis models?
The optimal dosage of this compound can vary depending on the administration route and the specific thrombosis model. Published studies have demonstrated efficacy with the following dosages:
-
Intraperitoneal (IP) injection: 3 mg/kg administered two to three times daily has been shown to be effective in a murine model of venous thrombosis. A dosage of 1.5-3 mg/kg every 8 hours has also been reported to have an antithrombotic effect in an electrolytic inferior vena cava (IVC) model.
It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q3: What are the pharmacokinetic properties of this compound?
Troubleshooting Guide
Problem 1: Suboptimal or no reduction in thrombus size observed.
-
Possible Cause 1: Incorrect Dosage.
-
Solution: The dosage of this compound may be insufficient for the specific animal model or the severity of the thrombotic challenge. A dose-response study is recommended to establish the optimal dose. Published effective oral doses range from 0.3 to 10 mg/kg, and intraperitoneal doses are around 3 mg/kg.
-
-
Possible Cause 2: Inappropriate Administration Route.
-
Solution: The route of administration can significantly impact the bioavailability and efficacy of the compound. While both oral and intraperitoneal routes have been shown to be effective, oral administration provides a longer half-life. Consider the timing of administration relative to thrombus induction.
-
-
Possible Cause 3: Issues with Compound Formulation.
-
Solution: Ensure that this compound is properly dissolved and stable in the chosen vehicle. While specific vehicle information is not detailed in the provided search results, it is crucial to use a vehicle that ensures complete solubilization and does not cause adverse effects in the animals.
-
Problem 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent Thrombus Induction.
-
Solution: The surgical procedure or method of inducing thrombosis (e.g., electrolytic injury, stasis) can have inherent variability. Standardize the procedure as much as possible, including the duration of injury, the location of the injury, and the handling of the animals.
-
-
Possible Cause 2: Differences in Animal Strain, Age, or Sex.
-
Solution: These biological variables can influence the thrombotic response. Ensure that all experimental groups are age- and sex-matched and that the same strain of mice is used throughout the study.
-
Problem 3: Concerns about bleeding risk.
-
Possible Cause: High Dosage.
-
Solution: While studies have shown that this compound does not significantly increase bleeding time at effective antithrombotic doses (e.g., 3 mg/kg IP) compared to anticoagulants like low molecular weight heparin (LMWH), it is still prudent to monitor for any signs of bleeding, especially at higher doses. If bleeding is observed, consider reducing the dosage.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in Rats
| Parameter | Intravenous (15 mg/kg) | Oral (30 mg/kg) |
| Half-life | 30 minutes | 3.4 hours |
| Bioavailability | - | 57% |
Table 2: this compound Dosage in Murine Thrombosis Models
| Model | Administration Route | Dosage | Outcome | Reference |
| Venous Thrombosis (EIM) | Intraperitoneal (IP) | 3 mg/kg (3 times/day for 2 days) | 62% decrease in thrombus weight | |
| PAI-1 Overexpressing Mice | Oral Gavage (PO) | 0.3 - 10 mg/kg (single dose) | Dose-dependent inhibition of PAI-1 activity | |
| Electrolytic IVC Model | Intraperitoneal (IP) | 1.5 - 3 mg/kg (every 8 hours for 6 doses) | Reduced thrombus weight |
Experimental Protocols
Murine Deep Vein Thrombosis (DVT) Model (Electrolytic Injury Method - EIM)
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Preparation: Make a midline abdominal incision to expose the inferior vena cava (IVC).
-
Thrombus Induction: Gently place a 30-gauge silver-coated copper wire into the IVC. Apply a constant anodal current (250 µA) for 6 minutes to induce endothelial injury and thrombus formation.
-
Closure: After thrombus induction, remove the wire and close the abdominal incision.
-
This compound Administration: Administer this compound or vehicle control at the predetermined dosage and schedule (e.g., 3 mg/kg IP, three times a day for 2 days).
-
Thrombus Evaluation: At the end of the treatment period, euthanize the mice, harvest the IVC, and weigh the thrombus.
Visualizations
Caption: Workflow for this compound evaluation in a thrombosis model.
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
MDI-2268 In Vitro Stability: A Technical Support Resource
Frequently Asked Questions (FAQs)
Q1: How should I store MDI-2268 powder and stock solutions?
Proper storage is critical to maintaining the integrity of this compound. For solid this compound, long-term storage at -20°C is recommended for up to three years, while storage at 4°C is suitable for up to two years.[1] Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing this compound stock solutions?
DMSO is a commonly used solvent for this compound, with a solubility of 166.67 mg/mL (601.26 mM).[1] For short-term storage of solutions, 0°C is recommended, while -20°C is suitable for long-term storage in a desiccated environment.[3]
Q3: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
Currently, there is limited publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a compound in media can be influenced by several factors, including pH, temperature, and the presence of media components that can react with the compound.
Q4: What is the known half-life of this compound from in vivo studies?
Pharmacokinetic studies in rats have shown that this compound has a half-life of 30 minutes following intravenous administration and 3.4 hours after oral administration. While this data provides insight into the compound's in vivo behavior, it does not directly translate to its stability in an in vitro cell culture environment.
Troubleshooting Guide
Issue: I am observing a decrease in the expected activity of this compound in my cell-based assays over time.
Possible Cause 1: Degradation in Cell Culture Media
Small molecules can be unstable in the complex environment of cell culture media, which is typically maintained at 37°C.
Possible Cause 2: Improper Storage of Stock Solutions
Repeated freeze-thaw cycles or prolonged storage at suboptimal temperatures can lead to the degradation of this compound stock solutions.
-
Recommendation: Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. Ensure that the stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term).
Possible Cause 3: Adsorption to Labware
Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in the cell culture media.
-
Recommendation: To mitigate this, consider using low-adhesion microplates or glassware for your experiments.
Data Summary
Table 1: Storage and Pharmacokinetic Data for this compound
| Parameter | Condition | Duration/Value |
| Storage (Solid) | -20°C | 3 years |
| 4°C | 2 years | |
| Storage (in DMSO) | -80°C | 6 months |
| -20°C | 1 month | |
| In Vivo Half-Life (Rats) | Intravenous | 30 minutes |
| Oral | 3.4 hours |
Experimental Protocols & Visualizations
Protocol: General Workflow for Assessing Small Molecule Stability in Cell Culture Media
To determine the stability of a compound like this compound in your specific cell culture medium, you can perform a simple experiment:
-
Preparation: Prepare a solution of this compound in your cell culture medium at the desired final concentration.
-
Incubation: Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Sampling: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the concentration of the parent compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the specific medium.
Caption: Workflow for assessing this compound stability.
Signaling Pathway: this compound Mechanism of Action
Caption: this compound mechanism of action.
References
potential off-target effects of MDI-2268
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of MDI-2268 and to address potential questions regarding its specificity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Q2: Are there any known off-target effects of this compound?
Q3: What is the reported safety profile of this compound in animal models?
In murine models of thrombosis, this compound has demonstrated a favorable safety profile. Notably, it has been shown to have robust antithrombotic activity without a corresponding increase in bleeding risk, a significant advantage over some conventional anticoagulants like low molecular weight heparin (LMWH). Mice treated with this compound appeared healthy throughout the course of the experiments.
Q4: Can this compound be used in both in vitro and in vivo experiments?
Troubleshooting Guide
Issue 1: Unexpected cell viability changes in in vitro assays.
-
Troubleshooting Steps:
-
Use Proper Controls: Include a vehicle-only control (e.g., DMSO) and consider using an inactive structural analog of this compound if available.
Issue 2: Discrepancy between expected antithrombotic effect and experimental results in vivo.
-
Possible Cause: Pharmacokinetic variability, incorrect dosing, or the specific animal model used can influence the efficacy of this compound.
-
Troubleshooting Steps:
-
Verify Drug Administration and Bioavailability: this compound has a reported oral bioavailability of 57% and a half-life of 3.4 hours after oral administration in rats. Ensure the dosing regimen is appropriate for the species being used.
-
Evaluate the Thrombosis Model: The thrombotic stimulus and the specific vessel being studied can impact the outcome. The electrolytic inferior vena cava (IVC) model has been successfully used to demonstrate the efficacy of this compound.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Murine Thrombosis Model
| Treatment Group (3 mg/kg, IP) | Thrombus Weight Reduction vs. Vehicle | Bleeding Time vs. Vehicle | Reference |
| This compound | 62% decrease | No significant change | |
| LMWH | Similar to this compound | Significantly prolonged |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Administration Route | Dose | Half-life (t½) | Bioavailability | Reference |
| Intravenous (IV) | 15 mg/kg | 30 minutes | - | |
| Oral (PO) | 30 mg/kg | 3.4 hours | 57% |
Experimental Protocols
-
Animal Dosing: Administer this compound to mice via intraperitoneal (IP) injection or oral gavage at the desired concentration (e.g., 0.3 to 10 mg/kg). A vehicle-treated group should be used as a control.
-
Blood Collection: At a specified time point post-administration (e.g., 90 minutes), collect blood via cardiac puncture into citrate-containing tubes.
-
Plasma Preparation: Centrifuge the blood at 2000 x g for 15 minutes to separate the plasma.
Protocol 2: Murine Model of Deep Vein Thrombosis (Electrolytic IVC Model)
-
Animal Preparation: Anesthetize mice and perform a laparotomy to expose the inferior vena cava (IVC).
-
Thrombus Induction: Gently isolate the IVC and place a fine gauge needle attached to an electrode on the surface of the vessel. Apply a constant electrical current to induce endothelial injury and thrombus formation.
-
Drug Administration: Administer this compound or a control (vehicle, LMWH) intraperitoneally at a specified dose (e.g., 3 mg/kg) multiple times over a set period (e.g., every 8 hours for 6 doses).
-
Thrombus Harvesting: After the treatment period (e.g., 2 days), re-anesthetize the animals, ligate the IVC, and excise the segment containing the thrombus.
-
Quantification: Carefully remove the thrombus from the vessel segment and record its wet weight.
-
Statistical Analysis: Compare the thrombus weights between the different treatment groups using an appropriate statistical test, such as a one-way ANOVA.
Visualizations
Caption: Workflow for evaluating this compound efficacy and specificity.
References
minimizing MDI-2268 toxicity in cell culture
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MDI-2268?
Q2: What are the common causes of toxicity with small molecule inhibitors like this compound in cell culture?
A2: Toxicity from small molecule inhibitors in cell culture can stem from several factors:
-
High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) for the target can lead to off-target effects and general cytotoxicity.[1]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, most commonly DMSO, can be toxic to cells at final concentrations typically above 0.5%.[1][2]
-
Prolonged Exposure: Continuous exposure of cells to a chemical agent can disrupt normal cellular processes and lead to cumulative toxicity.[1]
-
Metabolite Toxicity: Cells can metabolize the inhibitor, and in some cases, the resulting byproducts may be toxic.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments.[1][2]
Q3: In what solvent should I dissolve and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution.[4] For storage, it is recommended to keep the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: What is a typical working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental goals. One study has reported using this compound at a concentration of 1 mM in organoid culture to prevent apoptosis.[4] However, for initial experiments, it is crucial to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in your experiments.
Issue 1: High Levels of Cell Death or Low Viability After Treatment
This is the most common issue when using a new compound in cell culture. The following troubleshooting workflow can help identify and resolve the problem.
Troubleshooting Workflow for High Cytotoxicity
Caption: Troubleshooting workflow for this compound induced cytotoxicity.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture medium is non-toxic for your cell line, typically ≤ 0.1%.[2] Always include a vehicle-only control (medium with the same final concentration of DMSO as your treated samples) to assess the effect of the solvent itself. |
| Inhibitor Concentration is Too High | Perform a dose-response curve to determine the IC50 for PAI-1 inhibition and the concentration that induces toxicity (TC50) in your specific cell line. Start with a wide range of concentrations (e.g., from 1 nM to 1 mM) to identify an optimal window where the inhibitor is effective without being toxic. |
| Prolonged Exposure Time | Reduce the incubation time. A time-course experiment can determine the minimum time required to achieve the desired biological effect. For example, assess PAI-1 inhibition or downstream effects at 6, 12, 24, and 48 hours. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to chemical treatments.[1] If the therapeutic window (ratio of toxic concentration to effective concentration) is too narrow, consider using a more robust cell line if your experimental design allows. |
| Incorrect Cell Seeding Density | Cells seeded at too low a density can be more susceptible to drug-induced stress.[2] Optimize the seeding density to ensure cells are in a healthy, logarithmic growth phase at the time of treatment. |
Issue 2: Inconsistent Results or Lack of PAI-1 Inhibition
| Possible Cause | Recommended Solution |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound from powder. Avoid multiple freeze-thaw cycles by storing the stock solution in single-use aliquots.[1] |
| Incorrect Dosing | Verify calculations for dilutions. When preparing working solutions, add the this compound stock solution to the medium and mix thoroughly before adding to the cells to ensure even distribution. |
| Assay Timing | Ensure that the endpoint measurement is timed correctly to observe the desired effect. PAI-1 inhibition can be rapid, but downstream consequences may take longer to manifest. |
| Cell Culture Conditions | Maintain consistency in cell culture practices, including media components, serum batches, cell passage number, and confluency, as these can all influence cellular response to inhibitors. |
Experimental Protocols
To quantitatively assess and minimize the toxicity of this compound, the following standard cell-based assays are recommended.
Protocol 1: Dose-Response and Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that is cytotoxic to a cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a "no-cell" control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the absorbance of the "no-cell" control. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the TC50 value.
MTT Assay Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
Protocol 2: Measuring Necrosis using Lactate (B86563) Dehydrogenase (LDH) Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of necrosis or late apoptosis.[7][8]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains reaction mixture and stop solution)
-
96-well flat-bottom plates
-
Lysis Buffer (provided in most kits to create a "maximum LDH release" control)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include three key controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with Lysis Buffer 45 minutes before the end of incubation.[9]
-
Medium Background: Complete medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[10]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH Reaction Mixture to each well and incubate for 30 minutes at room temperature, protected from light.[10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[10]
-
Absorbance Measurement: Measure absorbance at 490 nm and 680 nm (background).[10]
-
Data Analysis:
-
Subtract the 680 nm background absorbance from the 490 nm reading.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x (Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Protocol 3: Differentiating Apoptosis and Necrosis using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[11][12][13]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer (typically provided in the kit)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity.[13] Collect both floating and adherent cells.
-
-
Washing: Wash cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining:
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 9. cellbiologics.com [cellbiologics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
MDI-2268 Dose-Response Analysis: A Technical Support Resource
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MDI-2268?
Q2: What is the solubility of this compound for in vitro experiments?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO for serial dilutions into aqueous buffers or cell culture media.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is advisable to store this compound stock solutions at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity.
Q5: What are the known pharmacokinetic properties of this compound?
A5: In rats, this compound has a half-life of 30 minutes following intravenous administration and 3.4 hours after oral administration.[4] It has an oral bioavailability of 57%.[4]
Experimental Protocols & Data Presentation
In Vitro PAI-1 Inhibition Assay
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serially dilute the this compound stock solution to create a range of working concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
-
Assay Procedure:
-
Initiate the enzymatic reaction by adding the uPA (or tPA) solution, followed by the substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Plot the normalized protease activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Dose-Dependent Activity:
In Vivo Dose-Response Data
The following tables summarize the in vivo dose-response and pharmacokinetic data for this compound from studies in mice and rats.
Table 1: In Vivo Dose-Response of this compound in Mice
| Administration Route | Dose | Model | Effect | Reference |
| Intraperitoneal (IP) | 1.5 - 3 mg/kg | Electrolytic Inferior Vena Cava (IVC) Thrombosis | Reduced thrombus weight | [1] |
| Oral Gavage | 0.3 - 10 mg/kg | PAI-1-overexpressing mice | Dose-dependent decrease in plasma PAI-1 activity | [4] |
| Intraperitoneal (IP) | 3 mg/kg | Electrolytic Inferior Vena Cava (IVC) Thrombosis | 62% decrease in thrombus weight | [4] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Administration Route | Reference |
| Half-life | 30 minutes | Intravenous (15 mg/kg) | [4] |
| Half-life | 3.4 hours | Oral Gavage (30 mg/kg) | [4] |
| Bioavailability | 57% | Oral | [4] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PAI-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MDI-2268 Efficacy Assessment
Frequently Asked Questions (FAQs)
Q1: What is MDI-2268 and how does it work?
Q2: What are the key applications of this compound in research?
-
Thrombosis: Investigating its antithrombotic effects in models of deep vein thrombosis and other thrombotic disorders.[5][6]
-
Atherosclerosis: Studying its potential to inhibit the formation of atherosclerotic plaques.
-
Metabolic Dysfunction: Examining its effects in murine models of metabolic syndrome.
-
Fibrosis: Exploring its role in diseases characterized by excessive fibrous connective tissue formation.
Q3: How can I assess the efficacy of this compound in my experiments?
-
In Vivo Models of Thrombosis: Evaluating the reduction in thrombus weight or incidence of thrombosis in animal models.[5][6]
-
Bleeding Time Assays: Assessing the potential for increased bleeding, a common side effect of antithrombotic agents. This compound has been reported to have a lower risk of bleeding compared to some other anticoagulants.[5]
Q4: Can I assess this compound efficacy with a very small sample volume?
Troubleshooting Guide: PAI-1 Activity Assays with Low Sample Volume
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Pipetting errors due to small volumes.- Incomplete mixing of reagents.- Edge effects in the microplate. | - Use calibrated micropipettes with low-volume tips. - Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outermost wells of the microplate if edge effects are suspected. |
| Low or no signal (High PAI-1 activity detected despite this compound treatment) | - Insufficient this compound concentration or incubation time.- Incorrect sample handling leading to PAI-1 degradation.- Assay interference from sample matrix components. | - Verify the dose and administration route of this compound. - Collect and process samples according to the assay kit's instructions, often involving immediate centrifugation at low temperatures. - Perform a spike-and-recovery experiment to check for matrix effects. Consider sample dilution if interference is confirmed. |
| High background signal (Low PAI-1 activity detected in control samples) | - Contamination of reagents or samples.- Improper washing steps in an ELISA-based assay.- Non-specific binding of antibodies. | - Use fresh, sterile reagents and pipette tips.- Ensure all wash steps are performed thoroughly as per the protocol.- Include appropriate blocking steps and use a recommended blocking buffer. |
| Inconsistent standard curve | - Improper preparation of standards.- Degradation of the PAI-1 standard.- Pipetting inaccuracies. | - Prepare fresh standards for each assay.- Store the PAI-1 standard as recommended by the manufacturer, avoiding repeated freeze-thaw cycles.- Use a fresh set of calibrated pipettes for preparing the standard curve. |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy in a Murine Model of Deep Vein Thrombosis (DVT)
This protocol is a generalized procedure based on published studies.[5][6] Researchers should adapt it to their specific experimental design and institutional guidelines.
1. Animal Model and DVT Induction:
- Use adult male C57BL/6 mice (10-12 weeks old, 20-25g).
- Induce DVT using either the electrolytic injury model (EIM) or the ligation model of the inferior vena cava (IVC).
2. This compound Administration:
- Prepare this compound in a suitable vehicle (e.g., DMSO).
- Administer this compound via intraperitoneal (IP) injection at doses ranging from 1.5 mg/kg to 3 mg/kg.[6]
- A typical dosing regimen is three times a day for two days.[5]
- Include a vehicle control group and a positive control group (e.g., low-molecular-weight heparin, LMWH).
3. Sample Collection and Analysis:
- After the treatment period, euthanize the mice and carefully dissect the IVC to harvest the thrombus.
- Measure the wet weight of the thrombus.
- Collect blood samples via cardiac puncture into citrate-containing tubes for PAI-1 activity analysis.
- Process the blood immediately to obtain plasma by centrifugation at 4°C.
4. Data Analysis:
- Compare the thrombus weights between the different treatment groups.
- Measure PAI-1 activity in the plasma samples using a suitable assay kit.
- Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
Protocol 2: PAI-1 Activity Assay using a Commercial Kit (General Guideline)
1. Reagent Preparation:
- Bring all kit components to room temperature before use.
- Reconstitute lyophilized reagents (e.g., PAI-1 standard, tPA, plasminogen) as per the kit manual.
- Prepare a standard curve by performing serial dilutions of the PAI-1 standard.
2. Assay Procedure:
- Pipette standards and samples (e.g., 5-10 µL of plasma) into the wells of the microplate.
- Add an excess of tPA to each well to allow for the formation of PAI-1:tPA complexes.
- Incubate as recommended in the protocol.
- Add a plasminogen substrate. The residual active tPA will convert plasminogen to plasmin, which then cleaves the substrate, resulting in a color change.
- Stop the reaction using the provided stop solution.
3. Data Acquisition and Analysis:
- Read the absorbance at the specified wavelength using a microplate reader.
- Generate a standard curve by plotting the absorbance values against the known concentrations of the PAI-1 standards.
- Determine the PAI-1 activity in the samples by interpolating their absorbance values from the standard curve. The PAI-1 activity is inversely proportional to the color development.
Visualizations
PAI-1 Signaling Pathway
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines the key steps in an in vivo experiment to evaluate the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AlphaLISA Human PAI-1 (Plasminogen Activator Inhibitor-1) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 3. PAI1 Activity Assay Kit (Colorimetric) (ab283368) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
Validation & Comparative
A Head-to-Head Comparison of MDI-2268 and Enoxaparin in Thrombosis Management
For Researchers, Scientists, and Drug Development Professionals
At a Glance: MDI-2268 vs. Enoxaparin
| Feature | This compound | Enoxaparin |
| Drug Class | Small molecule PAI-1 inhibitor | Low-Molecular-Weight Heparin (LMWH) |
| Mechanism of Action | Enhances endogenous fibrinolysis by inhibiting PAI-1, thereby increasing the activity of tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[1] | Potentiates the activity of antithrombin III, leading to the inhibition of Factor Xa and, to a lesser extent, Factor IIa (thrombin).[2][3][4][5] |
| Primary Target | Plasminogen Activator Inhibitor-1 (PAI-1)[1] | Antithrombin III, Factor Xa, Factor IIa[2][3][5] |
| Administration | Oral, Intraperitoneal (in preclinical studies) | Subcutaneous, Intravenous |
| Key Advantage | Pro-fibrinolytic without directly impairing coagulation, suggesting a potentially lower bleeding risk.[6] | Well-established efficacy and safety profile across a broad range of thromboembolic disorders.[7] |
In-depth Analysis of Preclinical Data
A pivotal preclinical study provides a direct comparison of the efficacy and safety of this compound and enoxaparin in a murine model of venous thrombosis.
Efficacy in a Murine Model of Venous Thrombosis
The study utilized an electrolytic inferior vena cava (IVC) model to induce thrombosis in mice. Following thrombus induction, animals were treated with either this compound or enoxaparin. The primary efficacy endpoint was the measurement of thrombus weight.
| Treatment Group | Dose | Mean Thrombus Weight (mg) ± SD | % Reduction in Thrombus Weight vs. Control |
| Control (Vehicle) | - | 12.7 ± 5.7 | - |
| This compound | 1.5 mg/kg | 6.9 ± 3.3 | 45.7% |
| This compound | 3 mg/kg | 5.5 ± 1.6 | 56.7% |
| Enoxaparin | 7.3 mg/kg | 3.8 ± 1.3 | 70.1% |
| This compound + Enoxaparin | 3 mg/kg + 1.8 mg/kg | 4.8 ± 2.4 | 62.2% |
Data sourced from a study published in Circulation.[8]
These results indicate that while enoxaparin at the tested dose showed a greater reduction in thrombus weight, this compound also demonstrated a significant and dose-dependent antithrombotic effect.[8]
Safety Profile: Bleeding Time Assessment
A critical aspect of antithrombotic therapy is the associated risk of bleeding. The same study evaluated the effect of this compound and enoxaparin on bleeding time in mice.
| Treatment Group | Dose | Mean Bleeding Time (seconds) |
| Control | - | Not specified, used as baseline |
| This compound | 3 mg/kg | No significant increase compared to control |
| Enoxaparin (LMWH) | 3 mg/kg | Significantly prolonged compared to control and this compound |
Data sourced from a study published in the Journal of Biological Chemistry.[6]
This finding is a key differentiator, suggesting that this compound's mechanism of enhancing fibrinolysis may be associated with a lower bleeding risk compared to the direct anticoagulant action of enoxaparin.[6]
Pharmacokinetic Profile Comparison
A summary of the available pharmacokinetic parameters for this compound and enoxaparin is presented below.
| Parameter | This compound (in rats) | Enoxaparin (in humans) |
| Bioavailability | 57% (oral)[6] | ~100% (subcutaneous) |
| Half-life | 3.4 hours (oral), 30 minutes (intravenous)[6] | 4.5 - 7 hours (anti-Xa activity) |
| Metabolism | Hepatic | Hepatic (desulfation and depolymerization) |
| Excretion | Not specified | Renal |
Mechanisms of Action: A Visual Guide
To illustrate the distinct mechanisms of this compound and enoxaparin, the following signaling pathway diagrams are provided.
This compound: Enhancing Fibrinolysis
Enoxaparin: Anticoagulation Cascade Inhibition
Caption: Enoxaparin potentiates Antithrombin III, inhibiting Factor Xa and Thrombin to prevent clot formation.
Experimental Protocols
Murine Model of Venous Thrombosis (Electrolytic IVC Model)
A detailed protocol for the electrolytic inferior vena cava (IVC) model used in the comparative study is outlined below.
Caption: Workflow for the electrolytic inferior vena cava (IVC) thrombosis model.
Detailed Steps:
-
Anesthesia: Mice are anesthetized using a standard protocol, such as isoflurane (B1672236) inhalation.[9]
-
Surgical Preparation: A midline laparotomy is performed to expose the abdominal cavity and the inferior vena cava (IVC).[9]
-
Thrombus Induction: A needle electrode is inserted into the IVC, and a constant direct current is applied. This electrolytic injury to the endothelium initiates thrombus formation in the presence of continuous blood flow.[5][6][9]
-
Treatment Administration: Following thrombus induction, mice are administered either this compound, enoxaparin, or a vehicle control, typically via intraperitoneal injection.[6]
-
Endpoint Analysis: After a set period (e.g., 48 hours), the animals are euthanized, and the thrombus is excised and weighed to determine the extent of thrombosis.[6]
-
Bleeding Time Assay: In a separate cohort of animals, bleeding time is measured after administration of the test compounds to assess the risk of hemorrhage. This is often done using a tail clip method.[6]
Conclusion
Enoxaparin remains a cornerstone of antithrombotic therapy, with a well-documented efficacy and a predictable anticoagulant response.[7] The choice between these agents in future clinical scenarios will depend on a comprehensive evaluation of their respective efficacy, safety, and patient-specific factors. The data presented in this guide provides a foundational comparison to inform ongoing research and development in the field of thrombosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factor Xa is highly protected from antithrombin-fondaparinux and antithrombin-enoxaparin when incorporated into the prothrombinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enoxaparin Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mouse models of deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrolytic inferior vena cava model (EIM) of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supplementation with antithrombin III ex vivo optimizes enoxaparin responses in critically injured patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Exogenous Antithrombin Administration on Anti-Xa Levels in Infants Treated With Enoxaparin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrolytic Inferior Vena Cava Model (EIM) of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
MDI-2268: A Comparative Analysis of Efficacy Against Other PAI-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation
In Vitro Potency of PAI-1 Inhibitors
| Inhibitor | IC50 Value | Notes |
| MDI-2268 | Not Publicly Available | Described as a potent inhibitor with in vivo activity against vitronectin-bound PAI-1.[1] |
| PAI-039 (Tiplaxtinin) | 2.7 µM | A well-characterized, selective, and orally efficacious PAI-1 inhibitor. |
| Aleplastinin (PAZ-417) | 655 nM | An orally active and blood-brain barrier permeable PAI-1 inhibitor. |
| TM5441 | 13.9 - 51.1 µM | An orally bioavailable PAI-1 inhibitor with demonstrated anti-cancer and cardiovascular benefits. |
| Loureirin B | 26.10 µM | A naturally occurring flavonoid with PAI-1 inhibitory activity. |
In Vivo Efficacy Comparison: this compound vs. PAI-039 in a Murine Atherosclerosis Model
| Treatment Group | Diet | Body Weight Gain | Aortic Atherosclerosis |
| Control | Western Diet | Significant gain | Pronounced |
| This compound (400 µg/g of diet) | Western Diet | No significant gain | Significantly less than control |
| PAI-039 (5 mg/g of diet) | Western Diet | Inhibited obesity | Significantly inhibited |
In Vivo Efficacy Comparison: this compound vs. Low Molecular Weight Heparin (LMWH) in a Murine Thrombosis Model
In a murine model of deep vein thrombosis induced by electrolytic injury to the inferior vena cava, this compound was compared to the standard anticoagulant, LMWH.
| Treatment Group | Thrombus Weight Reduction | Bleeding Time |
| Control (Vehicle) | - | Normal |
| This compound (3 mg/kg) | 62% decrease vs. control | No significant change |
| LMWH (3 mg/kg) | Comparable to this compound | Significantly prolonged |
These findings suggest that this compound is as effective as LMWH in reducing thrombus weight but carries a lower risk of bleeding.
Experimental Protocols
In Vitro PAI-1 Activity Assay (Chromogenic)
-
Materials:
-
Microplate reader
-
96-well microplates
-
Recombinant human tPA
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-buffered saline with Tween 20)
-
Test compounds (e.g., this compound)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add a fixed concentration of tPA to each well and incubate for another period (e.g., 10 minutes) at 37°C.
-
Add plasminogen and the chromogenic substrate to initiate the colorimetric reaction.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
Murine Deep Vein Thrombosis Model (Electrolytic Injury)
This in vivo model is used to evaluate the antithrombotic efficacy of compounds.
-
Principle: A controlled electrolytic injury to the inferior vena cava (IVC) of a mouse induces the formation of a thrombus in a region of continuous blood flow, mimicking aspects of clinical deep vein thrombosis.
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Perform a midline laparotomy to expose the IVC.
-
Carefully dissect the IVC free from surrounding tissues.
-
A fine electrode (e.g., a 25-gauge needle) connected to a constant current source is inserted into the IVC.
-
A second, indifferent electrode is placed subcutaneously.
-
Apply a constant anodal current (e.g., 250 µA) for a specific duration (e.g., 15 minutes) to induce endothelial damage and subsequent thrombus formation.
-
After the designated time, remove the electrode and close the abdominal incision.
-
Administer the test compound (e.g., this compound) or vehicle control at specified doses and time points.
-
After a set period (e.g., 48 hours), euthanize the mouse and carefully excise the IVC containing the thrombus.
-
Measure the wet weight of the thrombus.
-
Compare the thrombus weights between treatment and control groups to determine the efficacy of the inhibitor.
-
Murine Atherosclerosis Model (Ldlr-/- Mice on a Western Diet)
This model is used to assess the effect of compounds on the development of atherosclerosis.
-
Principle: LDL receptor-deficient (Ldlr−/−) mice are genetically predisposed to hypercholesterolemia. Feeding these mice a high-fat, high-cholesterol "Western" diet accelerates the development of atherosclerotic plaques in the aorta.
-
Animals: Male Ldlr−/− mice on a C57BL/6 background.
-
Procedure:
-
At 6-8 weeks of age, switch the mice from a standard chow diet to a Western diet (typically containing ~21% fat and 0.15-0.2% cholesterol).
-
Administer the test compound (e.g., this compound) or vehicle control, either mixed in the diet or via oral gavage, for a specified period (e.g., 12-16 weeks).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Atherosclerotic Plaque Quantification (En face analysis):
-
Carefully remove the adventitial tissue.
-
Cut the aorta open longitudinally.
-
Stain the aorta with Oil Red O, which specifically stains neutral lipids within the atherosclerotic plaques.
-
Capture a digital image of the pinned-out aorta.
-
Use image analysis software to quantify the percentage of the aortic surface area covered by Oil Red O-stained lesions.
-
-
Compare the plaque area between treatment and control groups.
-
Signaling Pathway and Experimental Workflow Visualizations
References
MDI-2268 Demonstrates Potent Antithrombotic Efficacy In Vivo with a Favorable Safety Profile
Comparative Efficacy and Safety: MDI-2268 vs. Enoxaparin
In a well-established electrolytic inferior vena cava (IVC) model of venous thrombosis in mice, this compound demonstrated a dose-dependent reduction in thrombus weight.[3] The data, summarized in the table below, highlights the comparative antithrombotic effects of this compound and enoxaparin.
| Treatment Group | Dosage | Mean Thrombus Weight (mg ± SD) | p-value (vs. Control) | Bleeding Time |
| Control (DMSO) | - | 12.7 ± 5.7 | - | Normal |
| This compound | 1.5 mg/kg | 6.9 ± 3.3 | > 0.05 | Not Affected |
| This compound | 3 mg/kg | 5.5 ± 1.6 | 0.035 | Not Affected |
| Enoxaparin | 7.3 mg/kg | 3.8 ± 1.3 | 0.005 | Significantly Prolonged |
| This compound + Enoxaparin | 3 mg/kg + 1.8 mg/kg | 4.8 ± 2.4 | 0.035 | - |
Data sourced from a study in C57BL/6 mice (n=5 per group) using an electrolytic model of venous thrombosis.[3] Thrombus weight was measured on Day 2.[3]
Mechanism of Action: Targeting PAI-1
Experimental Protocols
The in vivo antithrombotic effects of this compound were validated using established murine models of venous thrombosis.
Electrolytic Inferior Vena Cava (IVC) Model of Venous Thrombosis
This model induces thrombus formation through a controlled endothelial injury in the inferior vena cava of mice.
Methodology:
-
Anesthesia: C57BL/6 mice (10-12 weeks old, 20-25g) are anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC).
-
Thrombus Induction: An electrode is inserted into the IVC, and a constant electrical current is applied to induce endothelial injury, leading to thrombus formation.
-
Drug Administration: this compound, enoxaparin, or a vehicle control is administered intraperitoneally (IP) at specified doses and time intervals (e.g., three times a day for two days).[2]
-
Outcome Assessment: On day 2 post-injury, the thrombus is harvested and its weight is measured.
Tail Bleeding Time Assay
This assay is a standard method to assess the in vivo effect of antithrombotic agents on hemostasis.
Methodology:
-
Drug Administration: Mice are administered this compound, LMWH, or a vehicle control via IP injection.
-
Tail Transection: After a specified time (e.g., 90 minutes), the distal 3 mm of the mouse's tail is transected.
-
Bleeding Measurement: The tail is immediately immersed in warm saline, and the time to cessation of bleeding for a continuous period (e.g., 2 minutes) is recorded.
Conclusion
The in vivo data strongly support the potential of this compound as a novel antithrombotic agent. Its ability to achieve therapeutic efficacy comparable to LMWH without compromising hemostasis addresses a critical unmet need in the treatment of thrombotic diseases. The targeted mechanism of action, focused on enhancing endogenous fibrinolysis, offers a promising alternative to conventional anticoagulation strategies. Further investigation into the clinical applications of this compound is warranted.
References
In Vitro Validation of MDI-2268: A Comparative Guide to PAI-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Comparative In Vitro Efficacy
| Compound | Target | Assay Type | IC50 Value | Reference |
| MDI-2268 | PAI-1 | Chromogenic Assay | ~44 µM (in plasma, activity comparable to CCG-7844BP) | |
| Tiplaxtinin (B1681322) (PAI-039) | PAI-1 | Not Specified | 2.7 µM | [1][2][3][4] |
Note: The IC50 for this compound is an approximation based on its described similarity to CCG-7844BP in plasma. It is important to note that in vivo studies have suggested this compound is significantly more potent than tiplaxtinin.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods for its validation, the following diagrams are provided.
References
Comparative Analysis of MDI-2268 Cross-Reactivity with Other Serpins
A Guide for Researchers in Drug Development and Protease Biology
Introduction to MDI-2268 and the Serpin Superfamily
Quantitative Analysis of this compound Selectivity
To evaluate the selectivity of this compound, its inhibitory activity should be quantified against a panel of physiologically relevant serpins. The following table illustrates how such comparative data should be structured. The values presented are hypothetical and serve as a template for reporting experimental findings.
Table 1: Hypothetical Inhibitory Activity of this compound Against a Panel of Human Serpins
| Serpin Target | Class | Primary Protease Target(s) | This compound IC50 (µM) | This compound Ki (µM) | Fold Selectivity (vs. PAI-1) |
| PAI-1 (SERPINE1) | E | tPA, uPA | 0.05 | 0.01 | 1 |
| Antithrombin (SERPINC1) | C | Thrombin, Factor Xa | > 100 | > 100 | > 2000 |
| Alpha-1-antitrypsin (SERPINA1) | A | Neutrophil Elastase | > 100 | > 100 | > 2000 |
| Neuroserpin (SERPINI1) | I | tPA, Plasmin | 50 | 15 | 300 |
| C1-inhibitor (SERPING1) | G | C1s, C1r, Kallikrein | > 100 | > 100 | > 2000 |
| Alpha-2-antiplasmin (SERPINA2) | A | Plasmin | 75 | 25 | 500 |
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of this compound's cross-reactivity requires a combination of biochemical and biophysical assays.
In Vitro Serpin Inhibition Assays (Kinetic Analysis)
This method determines the inhibitory potency (IC50 and Ki) of this compound against various serpins by measuring the residual activity of the serpin's target protease.
Principle: The ability of a serpin to inhibit its cognate protease is monitored in the presence and absence of the test compound (this compound). The rate of substrate cleavage by the protease is measured, typically using a chromogenic or fluorogenic substrate.
Detailed Protocol:
-
Reagents and Materials:
-
Cognate serine proteases (tPA, thrombin, neutrophil elastase, etc.).
-
Specific chromogenic or fluorogenic substrates for each protease.
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives like BSA).
-
This compound stock solution in DMSO.
-
96-well microplates.
-
Microplate reader capable of kinetic measurements.
-
Assay Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the serpin and the corresponding this compound dilution. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding the cognate protease. d. Immediately add the chromogenic or fluorogenic substrate. e. Monitor the change in absorbance or fluorescence over time using a microplate reader in kinetic mode. f. The initial reaction velocity (rate) is calculated from the linear portion of the progress curve.
-
Data Analysis: a. Plot the reaction rates against the logarithm of the this compound concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value. c. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate and enzyme concentrations and the Michaelis-Menten constant (Km) of the substrate.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This biophysical method assesses the direct binding of this compound to different serpins by measuring changes in their thermal stability.
Principle: The binding of a small molecule ligand to a protein can stabilize the protein's structure, leading to an increase in its melting temperature (Tm). This change in Tm is detected using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.
Detailed Protocol:
-
Reagents and Materials:
-
Purified recombinant human serpins.
-
Fluorescent dye (e.g., SYPRO Orange).
-
Assay buffer.
-
This compound stock solution in DMSO.
-
qPCR instrument with a thermal ramping capability.
-
-
Assay Procedure: a. In a PCR plate, mix the serpin, this compound at various concentrations, and the fluorescent dye in the assay buffer. b. Seal the plate and place it in a qPCR instrument. c. Apply a thermal ramp, increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) in small increments. d. Monitor the fluorescence at each temperature increment.
-
Data Analysis: a. Plot the fluorescence intensity against temperature to generate a melting curve. b. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum (the inflection point of the first derivative of the curve). c. A significant increase in Tm in the presence of this compound indicates binding. The magnitude of the thermal shift (ΔTm) can be correlated with binding affinity.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Conclusion
A comprehensive evaluation of this compound's cross-reactivity against a panel of serpins is crucial for a complete understanding of its pharmacological profile. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to generate the necessary data to confirm the selectivity of this compound and to anticipate any potential off-target effects. Such studies are essential for the continued development of this and other targeted serpin inhibitors.
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Measurement of Serpin Inhibitory Activity by Real-Time Fluorogenic Biochemical Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
Head-to-Head Comparison of PAI-1 Inhibitors: A Guide for Researchers
Quantitative Data Summary
| Inhibitor | Type | Target | IC50 | Key Findings |
| Tiplaxtinin (B1681322) (PAI-039) | Small Molecule | PAI-1 | ~2.7 µM (in vitro binding)[1]; ~29 µM (HT1080 cell viability)[2] | Orally bioavailable, demonstrated efficacy in rat models of arterial thrombosis[1][3]. Less effective against vitronectin-bound PAI-1[4]. |
| TM5275 | Small Molecule | PAI-1 | 9.7 - 60.3 µM (cell viability in various cancer cell lines) | Orally bioavailable, induces apoptosis in cancer cells. Shows efficacy in rat models of thrombosis and lung fibrosis. |
| TM5441 | Small Molecule | PAI-1 | 9.7 - 60.3 µM (cell viability in various cancer cell lines) | Orally bioavailable, induces intrinsic apoptosis in cancer cells and disrupts tumor vasculature in vivo. Attenuates hypertension and vascular senescence in mice. |
| MDI-2517 | Small Molecule | PAI-1 | 57 µM (inhibition of uPA activity in human plasma) | Superior preclinical efficacy to tiplaxtinin at a 10-fold lower dose in a mouse model of systemic sclerosis. Reduces fibrosis in skin and lungs. Currently in Phase 1 clinical trials. |
| PAItrap | Engineered Protein (inactivated uPA) | PAI-1 | 10 nM (chromogenic assay); Kd of 0.15 nM (SPR) | High specificity and affinity for PAI-1. Demonstrates fibrinolytic properties in plasma in vitro. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro PAI-1 Inhibition Assay (Chromogenic)
-
Materials:
-
Human uPA or tPA
-
Chromogenic substrate for uPA/tPA (e.g., S-2444)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
-
Procedure:
-
Add a fixed concentration of uPA or tPA to initiate the reaction and incubate for another defined period (e.g., 10 minutes).
-
Add the chromogenic substrate to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals to determine the rate of substrate cleavage.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
In Vivo Ferric Chloride-Induced Thrombosis Model
-
Principle: Topical application of ferric chloride (FeCl3) to an artery or vein induces oxidative injury to the endothelium, leading to the formation of a thrombus. The efficacy of an antithrombotic agent is assessed by measuring the time to vessel occlusion or the final thrombus weight.
-
Animals: Mice or rats are commonly used.
-
Procedure:
-
Anesthetize the animal.
-
Surgically expose the carotid artery or femoral vein.
-
Place a small piece of filter paper saturated with a specific concentration of FeCl3 solution (e.g., 5-10%) on the surface of the vessel for a defined period (e.g., 3-5 minutes).
-
Remove the filter paper and monitor blood flow using a Doppler flow probe.
-
The time to complete vessel occlusion is recorded. Alternatively, the vessel segment containing the thrombus can be excised after a specific time, and the thrombus weight is measured.
-
Test compounds are typically administered orally or intravenously prior to the FeCl3 application.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Principle: Intratracheal or systemic administration of the cytotoxic agent bleomycin (B88199) induces lung injury and inflammation, followed by the development of pulmonary fibrosis. The therapeutic effect of a compound is evaluated by assessing the extent of fibrosis.
-
Animals: Mice are commonly used.
-
Procedure:
-
Anesthetize the mouse.
-
Administer a single dose of bleomycin sulfate (B86663) dissolved in sterile saline via intratracheal instillation.
-
Monitor the animals for a period of 14 to 28 days.
-
Test compounds can be administered prophylactically or therapeutically.
-
At the end of the study, sacrifice the animals and collect the lungs.
-
Assess the degree of fibrosis by:
-
Histology: Staining lung sections with Masson's trichrome to visualize collagen deposition and scoring the fibrosis using the Ashcroft scale.
-
Biochemical analysis: Measuring the hydroxyproline (B1673980) content in lung homogenates as an indicator of collagen deposition.
-
Bronchoalveolar lavage (BAL) fluid analysis: Measuring total and differential cell counts, and cytokine levels.
-
-
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
- 3. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
MDI-2268: A Specific Inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1)
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of PAI-1 Inhibitors
| Compound | Target | IC50 (µM) | Compound Class | Key Characteristics |
| MDI-2268 | PAI-1 | ~44[1] | Small Molecule | Orally bioavailable, effective in vivo against vitronectin-bound PAI-1.[1][2] |
| Tiplaxtinin (PAI-039) | PAI-1 | 2.7 | Small Molecule | Orally efficacious, but less effective against vitronectin-bound PAI-1.[1] |
| TM5441 | PAI-1 | 13.9 - 51.1 | Small Molecule | Orally bioavailable. |
| CCG-7844BP | PAI-1 | 44[1] | Small Molecule | Parent compound of this compound.[1] |
Specificity of this compound:
Experimental Protocols
Chromogenic PAI-1 Activity Assay
Principle: Active PAI-1 forms a complex with tissue plasminogen activator (tPA), inhibiting its ability to convert plasminogen to plasmin. In the presence of a PAI-1 inhibitor, tPA remains active and catalyzes the conversion of plasminogen to plasmin. Plasmin then cleaves a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically. The intensity of the color is directly proportional to the residual tPA activity and inversely proportional to the PAI-1 activity.
Materials:
-
Human tPA
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test inhibitor (e.g., this compound) at various concentrations.
-
Add plasminogen and the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage from the linear portion of the absorbance versus time curve.
SDS-PAGE Analysis of PAI-1/tPA Complex Formation
Principle: PAI-1 forms a stable, covalent complex with tPA that is resistant to dissociation by SDS. This high molecular weight complex can be visualized by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A specific inhibitor of PAI-1 will prevent the formation of this complex.
Materials:
-
Human tPA
-
Test inhibitor (e.g., this compound)
-
SDS-PAGE gels and running buffer
-
Sample loading buffer (with and without reducing agent)
-
Protein staining solution (e.g., Coomassie Brilliant Blue or silver stain)
Procedure:
-
Add tPA to the mixture and continue the incubation for another 30 minutes at 37°C to allow for complex formation.
-
Stop the reaction by adding SDS-PAGE sample loading buffer.
-
Separate the protein samples on an SDS-PAGE gel.
Visualizing the Mechanism of Action
Caption: Experimental workflow for this compound specificity.
References
Preclinical Efficacy of MDI-2268: A Comparative Analysis for Researchers
For research use only. MDI-2268 is an investigational compound and not approved for human use.
Mechanism of Action
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound in the fibrinolytic pathway.
Comparative Efficacy Data
The following tables summarize the key preclinical findings for this compound in various animal models, comparing its effects to other agents where data is available.
Venous Thrombosis (VT) Model
This study evaluated the efficacy and safety of this compound in a murine model of venous thrombosis induced by an electrolytic inferior vena cava model (EIM).[3]
Table 1: Comparison of this compound and Low-Molecular-Weight Heparin (LMWH) in a Murine VT Model
| Parameter | Vehicle Control | This compound (3 mg/kg) | LMWH (3 mg/kg) |
| Thrombus Weight Reduction | Baseline | 62% decrease | ~62% decrease |
| Bleeding Time | No significant change | No significant change | Significantly prolonged |
Experimental Protocol:
-
Model: Electrolytic Inferior Vena Cava Model (EIM) in mice.
-
Treatment: Mice received either vehicle, 3 mg/kg this compound, or 3 mg/kg low-molecular-weight heparin (LMWH) via intraperitoneal (IP) injection three times a day.
-
Duration: Thrombi were harvested 2 days after VT induction.
-
Primary Endpoint: Thrombus weight.
-
Safety Endpoint: Bleeding time, assessed in a separate cohort 90 minutes after a single IP injection.[3]
The experimental workflow for the venous thrombosis study is depicted below.
Caption: Workflow for the preclinical evaluation of this compound in venous thrombosis.
Atherosclerosis in a Metabolic Syndrome Model
| Parameter | Western Diet (Control) | This compound (400 µg/g of diet) | PAI-039 (5 mg/g of diet) |
| Atherosclerosis Formation | Baseline | Significantly inhibited | Significantly inhibited |
| Obesity | Baseline | Significantly inhibited | Significantly inhibited |
| Macrophage Accumulation in Plaque | Baseline | Significantly decreased | Significantly decreased |
| Cell Senescence in Plaque | Baseline | Significantly decreased | Significantly decreased |
Experimental Protocol:
-
Model: ldlr-/- mice fed a Western diet (WD).
-
Duration: Up to 24 weeks.
-
Primary Endpoints: Atherosclerosis formation (measured by Oil Red O staining), body weight.
-
Secondary Endpoints: Histochemical analysis of atherosclerotic plaques for macrophage accumulation and cell senescence.[4]
Ischemic Stroke Model
In a mouse model of ischemic stroke, this compound was evaluated as part of a combination therapy aimed at enhancing fibrinolysis while protecting the blood-brain barrier (BBB).[2]
Table 3: this compound in a Murine Ischemic Stroke Model
| Treatment Group | Outcome |
| Vehicle | Baseline infarct size |
| This compound alone | Protective effect |
| Imatinib (B729) alone | Protective effect |
| This compound + Imatinib | Significantly reduced infarct size compared to vehicle or either treatment alone |
Experimental Protocol:
-
Model: Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke in wild-type mice.
The logical relationship for the combination therapy in ischemic stroke is illustrated below.
Caption: Rationale for this compound and Imatinib combination therapy in stroke.
Summary and Future Directions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of MDI-2268: A Procedural Guide for Laboratory Professionals
Researchers and scientists handling MDI-2268 must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for this compound, based on available safety data.
Pre-Disposal and Handling Precautions
Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The chemical is known to be a respiratory sensitizer (B1316253) and is harmful to aquatic life.[1]
Key Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[1][2]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves. Inspect gloves for any damage before use and employ proper glove removal techniques to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation, wear appropriate respiratory protection.[1]
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[2]
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
-
Hygiene: Wash hands thoroughly after handling the substance. Contaminated clothing should be removed and laundered before reuse.[1]
This compound Waste Classification and Segregation
Proper segregation of chemical waste is the first step in the disposal process. This compound waste should be classified and handled as hazardous chemical waste.
| Waste Stream | Container Type | Labeling Requirements |
| Solid this compound Waste | Tightly sealed, chemically compatible container | "Hazardous Waste," "this compound, Solid," and relevant hazard pictograms |
| Liquid this compound Waste | Tightly sealed, leak-proof, compatible container | "Hazardous Waste," "this compound, Liquid," and relevant hazard pictograms |
| Contaminated Labware | Puncture-resistant, sealed container | "Hazardous Waste," "this compound Contaminated Sharps/Labware" |
| Contaminated PPE | Sealed plastic bag or container | "Hazardous Waste," "this compound Contaminated PPE" |
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound waste.
-
Waste Collection:
-
Collect all this compound waste, including unused product, solutions, and contaminated materials, in the appropriate, clearly labeled containers as specified in the table above.
-
Ensure all containers are securely sealed to prevent leaks or spills.
-
-
Environmental Precautions:
-
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[1][2] This is to prevent its release into the environment, where it can be harmful to aquatic life.[1]
-
In case of a spill, contain the material using an absorbent material (e.g., Chemizorb®) and collect it into a suitable container for disposal.[1] Prevent the spill from entering drains.[1][2]
-
-
Storage Pending Disposal:
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Final Disposal:
-
The disposal of this compound must be carried out through an approved and licensed hazardous waste disposal facility.[1]
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling MDI-2268
Understanding the Compound: MDI-2268
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound, based on the available Safety Data Sheet. It is crucial to note that specific quantitative data, such as glove breakthrough times, are not currently available. Therefore, the selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Table 1: Personal Protective Equipment Recommendations for this compound
| PPE Category | Recommendation |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes.[1] |
| Hand Protection | Protective gloves are mandatory.[1] Nitrile gloves are a common choice for handling non-hazardous chemicals, but their specific resistance to this compound is not documented. It is advisable to consult a general chemical resistance guide for nitrile gloves and to change gloves immediately if contamination is suspected.[2][3][4] |
| Skin and Body Protection | Impervious clothing, such as a laboratory coat, should be worn to prevent skin contact.[1] |
| Respiratory Protection | A suitable respirator should be used when there is a risk of inhaling dust or aerosols.[1] The specific type of respirator and cartridge should be determined by a risk assessment. For fine chemical dusts, a respirator with a particulate filter (e.g., N95, P95) may be appropriate.[5][6][7] |
Operational and Handling Procedures
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.
-
Use only in areas with adequate exhaust ventilation.[1]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperatures:
-
Powder: -20°C for 12 months, 4°C for 6 months.
-
In solvent: -80°C for 6 months, -20°C for 1 month.[8]
-
Experimental Workflow for Handling this compound
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material (e.g., diatomite, universal binders) to contain the spill.
-
Clean: Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose: Dispose of contaminated materials as outlined below.
Logical Relationship for Spill Response
Disposal Plan:
The Safety Data Sheet for this compound does not classify it as hazardous waste. However, all chemical waste should be disposed of in accordance with local, state, and federal regulations.
Table 2: Disposal Plan for this compound
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a designated, labeled waste container. Consult with your institution's Environmental Health and Safety (EHS) office for guidance on disposal of non-hazardous chemical solids. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Place in a sealed bag or container and dispose of as chemical waste. |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsate should be collected and treated as chemical waste. Once clean, deface the label and dispose of the container with regular laboratory glass or plastic waste, as appropriate. |
| Solutions of this compound | Collect in a labeled, sealed waste container. Do not dispose of down the drain unless specifically permitted by your institution's EHS guidelines for non-hazardous chemical solutions. |
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, minimizing risks and ensuring a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
